Product packaging for 5-Bromo-1,3-difluoro-2-nitrobenzene(Cat. No.:CAS No. 147808-42-2)

5-Bromo-1,3-difluoro-2-nitrobenzene

Cat. No.: B137541
CAS No.: 147808-42-2
M. Wt: 237.99 g/mol
InChI Key: ABAGKHWCTWMUDH-UHFFFAOYSA-N
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Description

5-Bromo-1,3-difluoro-2-nitrobenzene is a useful research compound. Its molecular formula is C6H2BrF2NO2 and its molecular weight is 237.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2BrF2NO2 B137541 5-Bromo-1,3-difluoro-2-nitrobenzene CAS No. 147808-42-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,3-difluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2NO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAGKHWCTWMUDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20612604
Record name 5-Bromo-1,3-difluoro-2-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147808-42-2
Record name 5-Bromo-1,3-difluoro-2-nitrobenzene
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Record name 5-bromo-1,3-difluoro-2-nitrobenzene
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1,3-difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 147808-42-2

This technical guide provides a comprehensive overview of 5-Bromo-1,3-difluoro-2-nitrobenzene, a key intermediate in the pharmaceutical and agrochemical industries.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, a synthesis protocol, and safety information.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₆H₂BrF₂NO₂.[2][3] It is also known by several synonyms, including 1-Bromo-3,5-difluoro-4-nitrobenzene and 4-Bromo-2,6-difluoronitrobenzene.[1][4][5]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC NameThis compound[5][6]
CAS Number147808-42-2[2][3][4][6][7]
Molecular FormulaC₆H₂BrF₂NO₂[2][3][7]
Molecular Weight237.99 g/mol [2][5][6]
InChI KeyABAGKHWCTWMUDH-UHFFFAOYSA-N[5][6]
SMILESC1=C(C=C(C(=C1F)--INVALID-LINK--[O-])F)Br[5]
MDL NumberMFCD12025434[6][7]

Table 2: Physical and Chemical Properties

PropertyValue
Physical FormSolid[4][6]
AppearanceYellow Solid[8]
Boiling Point266 °C[1][4]
Flash Point114 °C[1][4]
Density1.89 g/cm³[4][9]
Purity≥95% - ≥98%[4][6][7]
Storage TemperatureRoom Temperature[6]

Synthesis Protocol

A common method for the synthesis of this compound involves the oxidation of 4-Bromo-2,6-difluoroaniline.[8][10]

Experimental Protocol: Synthesis of this compound [8][10]

Materials:

  • 4-Bromo-2,6-difluoroaniline (1.0 eq)

  • Sodium perborate tetrahydrate (5.0 eq)

  • Glacial acetic acid

Procedure:

  • A suspension of sodium perborate tetrahydrate (18.5 g, 0.12 mol, 5.0 eq) in glacial acetic acid (125 mL) is heated to 65 °C.[8][10]

  • A solution of 4-Bromo-2,6-difluoroaniline (5.0 g, 24.0 mmol, 1.0 eq) in glacial acetic acid (50 mL) is added slowly to the heated suspension over a period of 4 hours.[8][10]

  • After the initial addition, the reaction mixture is heated for an additional 3 hours.[8]

  • A second portion of sodium perborate tetrahydrate (6.0 g, 30.0 mmol) is added, and the mixture is stirred for 14 hours.[8]

  • A third portion of the oxidizing agent (9.0 g, 45.0 mmol) is added, and the reaction is monitored by TLC until the starting material is fully consumed (approximately 9 hours).[8]

  • The reaction mixture is cooled to room temperature, and the solid is removed by filtration.[8]

  • The filtrate is poured into ice-cold water (300 mL), and the precipitated solid is filtered off and dried to yield this compound as a yellow solid (3.40 g, 60% yield).[8]

Synthesis_Workflow reagents Reagents: - 4-Bromo-2,6-difluoroaniline - Sodium perborate tetrahydrate - Glacial acetic acid reaction_mixture Reaction Mixture (Heated to 65 °C) reagents->reaction_mixture addition Slow Addition (4 hours) reaction_mixture->addition heating Heating (3 hours) addition->heating second_addition Second Addition of Oxidant heating->second_addition stirring Stirring (14 hours) second_addition->stirring third_addition Third Addition of Oxidant stirring->third_addition monitoring TLC Monitoring (approx. 9 hours) third_addition->monitoring cooling Cooling to Room Temperature monitoring->cooling filtration1 Filtration cooling->filtration1 precipitation Precipitation in Ice Water filtration1->precipitation filtration2 Filtration and Drying precipitation->filtration2 product Product: This compound filtration2->product

References

An In-depth Technical Guide to 5-Bromo-1,3-difluoro-2-nitrobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Introduction to a Versatile Building Block in Medicinal Chemistry and Organic Synthesis

5-Bromo-1,3-difluoro-2-nitrobenzene is a halogenated nitroaromatic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research.[1] Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on a nitro-activated benzene ring, provides a versatile platform for a variety of chemical transformations. This guide offers a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its application in the context of drug development, with a focus on the Keap1-Nrf2 signaling pathway.

Core Properties and Data

This section summarizes the key physical and chemical identifiers and properties of this compound, presented in a clear, tabular format for easy reference.

Table 1: Compound Identification
IdentifierValue
CAS Number 147808-42-2[2][3][4][5]
Molecular Formula C₆H₂BrF₂NO₂[2][3][4][5]
Molecular Weight 237.99 g/mol [2]
IUPAC Name This compound[2]
Synonyms 1-Bromo-3,5-difluoro-4-nitrobenzene, 4-Bromo-2,6-difluoronitrobenzene[2]
InChI InChI=1S/C6H2BrF2NO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H[2]
SMILES C1=C(C=C(C(=C1F)--INVALID-LINK--[O-])F)Br[2]
Table 2: Physical and Chemical Properties
PropertyValueNotes
Physical Form Solid-
Melting Point 52-57 °CData from commercial suppliers.
Boiling Point 266 °CPredicted value.
Density 1.89 g/cm³Predicted value.
Solubility No quantitative data available. Generally soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF.-
pKa No data available-
LogP 2.6[2]A measure of lipophilicity, predicted value.
Table 3: Spectral Data
Spectrum TypeData
¹H NMR No experimental data available in the searched resources. Predicted shifts would be in the aromatic region, influenced by the electron-withdrawing groups.
¹³C NMR No experimental data available in the searched resources. Six distinct signals are expected due to the molecule's asymmetry.
¹⁹F NMR A 19F NMR spectrum is available, indicating the presence of fluorine atoms. However, specific chemical shift and coupling constant data are not provided in the searched resources.[2]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight would be expected.

Synthesis and Reactivity

This compound is a key synthetic intermediate due to its susceptibility to various chemical modifications.

Synthesis

A common synthetic route to this compound involves the oxidation of 4-Bromo-2,6-difluoroaniline.

Materials:

  • 4-Bromo-2,6-difluoroaniline

  • Sodium perborate tetrahydrate (NaBO₃·4H₂O)

  • Glacial acetic acid

  • Ice-cold water

Procedure:

  • Suspend sodium perborate tetrahydrate (18.5 g, 0.12 mol, 5.0 eq) in glacial acetic acid (125 mL) in a reaction vessel and heat the suspension to 65 °C.[6]

  • Dissolve 4-Bromo-2,6-difluoroaniline (5.0 g, 24.0 mmol, 1.0 eq) in glacial acetic acid (50 mL).[6]

  • Slowly add the aniline solution to the heated sodium perborate suspension over a period of 4 hours.[6]

  • After the addition is complete, continue heating the reaction mixture for an additional 3 hours.[6]

  • Add a second portion of sodium perborate tetrahydrate (6.0 g, 30.0 mmol) and stir the mixture for 14 hours.[6]

  • Add a third portion of the oxidizing agent (9.0 g, 45.0 mmol).[6]

  • Monitor the reaction for the complete consumption of the starting material using Thin Layer Chromatography (TLC). This may take up to 9 hours after the third addition.[6]

  • Once the reaction is complete, cool the mixture to room temperature and remove the solid by filtration.[6]

  • Pour the filtrate into ice-cold water (300 mL) to precipitate the product.[6]

  • Filter off the precipitated solid and dry it to obtain this compound as a yellow solid.[6]

G reactant1 4-Bromo-2,6-difluoroaniline product This compound reactant1->product Oxidation reactant2 NaBO3 * 4H2O (Sodium Perborate Tetrahydrate) reactant2->product solvent Glacial Acetic Acid solvent->product

Caption: Synthesis of this compound.

Chemical Reactivity

The electron-deficient nature of the aromatic ring, activated by the nitro and fluoro groups, makes this compound a versatile substrate for several key reactions.

The fluorine atoms and, to a lesser extent, the bromine atom can be displaced by various nucleophiles. The strong electron-withdrawing effect of the nitro group facilitates this reaction.

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, morpholine)

  • Base (e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., DMF, DMSO, EtOH)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a reaction flask.

  • Add the amine nucleophile (1-1.2 equivalents) and the base (2-3 equivalents).

  • Heat the reaction mixture to a temperature between 80-150 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The nitro group can be readily reduced to an amino group, providing a key intermediate for further functionalization, such as amide bond formation or diazotization reactions.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • To a solution of this compound in ethyl acetate, add an excess of tin(II) chloride dihydrate.

  • Slowly add concentrated hydrochloric acid while stirring vigorously.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize the acid with a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting 4-bromo-2,6-difluoroaniline can be purified by column chromatography if necessary.

The carbon-bromine bond can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds and introduce aryl or heteroaryl moieties.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene/ethanol)

Procedure:

  • In a reaction vessel, combine this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2-3 equivalents).

  • Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor by TLC.

  • After completion, cool the mixture and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

G start This compound snar Nucleophilic Aromatic Substitution start->snar Nu- reduction Nitro Group Reduction start->reduction [H] suzuki Suzuki-Miyaura Cross-Coupling start->suzuki ArB(OH)2 Pd catalyst product1 Substituted Anilines/ Ethers/Thioethers snar->product1 product2 4-Bromo-2,6-difluoroaniline reduction->product2 product3 5-Aryl-1,3-difluoro-2-nitrobenzene suzuki->product3

Caption: Key reactions of this compound.

Application in Drug Development: Targeting the Keap1-Nrf2 Pathway

A significant application of compounds derived from this compound is in the development of inhibitors of the Keap1-Nrf2 protein-protein interaction. The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.

Under normal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) for ubiquitination and subsequent degradation by the proteasome. In response to cellular stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the expression of a battery of antioxidant and cytoprotective genes.

Dysregulation of this pathway is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Therefore, small molecule inhibitors that disrupt the Keap1-Nrf2 interaction can activate the Nrf2-mediated antioxidant response, offering a promising therapeutic strategy. The substituted aniline derivatives, which can be synthesized from this compound, serve as core scaffolds for such inhibitors.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Ub Ubiquitin Keap1->Ub Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 Inhibitor Inhibitor (Derived from 5-Bromo-1,3-difluoro- 2-nitrobenzene) Inhibitor->Keap1 Blocks Binding ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Keap1-Nrf2 signaling pathway and inhibitor action.

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a building block in organic synthesis. Its reactivity profile allows for the introduction of diverse functional groups through well-established synthetic methodologies. For researchers and professionals in drug development, this compound offers a valuable starting point for the synthesis of novel bioactive molecules, particularly those targeting cellular stress response pathways like Keap1-Nrf2. While a wealth of synthetic knowledge exists for related compounds, further experimental determination of its specific physical properties, such as solubility and detailed spectral characteristics, would greatly enhance its utility and accelerate its application in the development of new therapeutics and functional materials.

References

An In-depth Technical Guide to 5-Bromo-1,3-difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-1,3-difluoro-2-nitrobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The information presented herein is intended to support researchers and professionals in drug development and related fields.

Chemical Identity and Properties

The IUPAC name for the compound is This compound .[1] It is a solid at room temperature and is also known by synonyms such as 1-Bromo-3,5-difluoro-4-nitrobenzene and 4-Bromo-2,6-difluoronitrobenzene.[1]

PropertyValueSource(s)
CAS Number 147808-42-2[1]
Molecular Formula C₆H₂BrF₂NO₂[1]
Molecular Weight 237.99 g/mol [1]
Appearance Solid
Purity ≥98.0%
Boiling Point 266 °C
Flash Point 114 °C
Density 1.89 g/cm³

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of 4-Bromo-2,6-difluoroaniline.

Experimental Protocol

The following protocol is a representative example of the synthesis:

  • Reaction Setup: Suspend sodium perborate tetrahydrate (5.0 equivalents) in glacial acetic acid. Heat the suspension to 65 °C.

  • Addition of Starting Material: Slowly add a solution of 4-Bromo-2,6-difluoroaniline (1.0 equivalent) in glacial acetic acid to the heated suspension over a period of 4 hours.

  • Reaction Monitoring and Further Reagent Addition: After the initial addition, continue heating the reaction mixture for an additional 3 hours. Subsequently, add a second portion of sodium perborate tetrahydrate. After 14 hours of continued stirring, add a third portion of the oxidizing agent. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the solid by filtration. Pour the filtrate into ice-cold water to precipitate the product.

  • Purification: Collect the precipitated solid by filtration and dry it to obtain this compound as a yellow solid. This procedure has a reported yield of 60%.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_addition Addition of Starting Material cluster_reaction Reaction and Monitoring cluster_workup Work-up and Isolation A Sodium Perborate Tetrahydrate C Heat to 65°C A->C B Glacial Acetic Acid B->C E Slow Addition (4 hours) C->E D 4-Bromo-2,6-difluoroaniline in Glacial Acetic Acid D->E F Heat for 3h E->F G Add more Sodium Perborate F->G H Stir for 14h G->H I Add more Sodium Perborate H->I J Monitor by TLC I->J K Cool to RT J->K L Filter K->L M Precipitate in Ice-Cold Water L->M N Filter and Dry M->N O This compound N->O

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of targeted therapies. One of its most significant applications is as an intermediate in the development of inhibitors for the Keap1-Nrf2 protein-protein interaction.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, the Keap1 protein targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. However, under conditions of oxidative stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a wide array of antioxidant and cytoprotective genes. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory conditions.

Keap1-Nrf2 Signaling Pathway Diagram

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds Cul3 Cul3-E3 Ligase Nrf2_cyto->Cul3 Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasome Cul3->Proteasome Degradation Inhibitor This compound -derived Inhibitor Inhibitor->Keap1 Blocks Interaction Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Inactivates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

Caption: The Keap1-Nrf2 signaling pathway and the role of inhibitors.

The electrophilic nature of this compound, conferred by the nitro and fluoro groups, makes it a suitable precursor for synthesizing molecules that can modulate the Keap1-Nrf2 interaction. The bromo substituent provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of diverse chemical libraries for drug screening.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Handling and Storage Recommendations:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a versatile and important intermediate for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its chemical properties allow for a range of synthetic transformations, making it a valuable tool for medicinal chemists. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective and responsible use in research and development.

References

synthesis of 5-Bromo-1,3-difluoro-2-nitrobenzene from 4-Bromo-2,6-difluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview for the synthesis of 5-Bromo-1,3-difluoro-2-nitrobenzene, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] The synthesis involves the oxidation of 4-Bromo-2,6-difluoroaniline. This document outlines the experimental protocol, presents key quantitative data, and illustrates the reaction workflow.

Reaction Overview

The synthesis detailed herein is the oxidation of the amino group of 4-Bromo-2,6-difluoroaniline to a nitro group. This transformation is achieved using an oxidizing agent in an acidic medium. The starting material, 4-Bromo-2,6-difluoroaniline, is a tri-halogenated aniline derivative that serves as a versatile building block in chemical synthesis due to its multiple reactive sites.[2]

Experimental Protocol

The following protocol for the synthesis of this compound is based on established laboratory procedures.

Materials:

  • 4-Bromo-2,6-difluoroaniline

  • Sodium perborate tetrahydrate (NaBO₃·4H₂O)

  • Glacial acetic acid

Procedure: [3]

  • A suspension of sodium perborate tetrahydrate (18.5 g, 0.12 mol) in glacial acetic acid (125 mL) is prepared in a suitable reaction vessel.

  • The suspension is heated to 65 °C.

  • A solution of 4-Bromo-2,6-difluoroaniline (5.0 g, 24.0 mmol) dissolved in glacial acetic acid (50 mL) is added slowly to the heated suspension over a period of 4 hours.

  • After the initial addition, the reaction mixture is heated for an additional 3 hours.

  • A second portion of sodium perborate tetrahydrate (6.0 g, 30.0 mmol) is then added to the reaction mixture.

  • The mixture is stirred for another 14 hours.

  • A third portion of the oxidizing agent (9.0 g, 45.0 mmol) is added.

  • The reaction is monitored for the full consumption of the starting material, which typically occurs 9 hours after the third addition.

  • Once the reaction is complete, the mixture is cooled to room temperature.

  • The solid byproducts are removed by filtration.

  • The filtrate is then poured into ice-cold water (300 mL).

  • The precipitated solid product is collected by filtration and dried.

  • The final product, this compound, is obtained as a yellow solid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis.

ParameterValue
Reactants
4-Bromo-2,6-difluoroaniline5.0 g (24.0 mmol)
Sodium perborate tetrahydrate (total)33.5 g (0.20 mol)
Glacial Acetic Acid (total)175 mL
Reaction Conditions
Temperature65 °C
Total Reaction TimeApproximately 30 hours
Product
This compound3.40 g
Yield60%

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Final Product Aniline 4-Bromo-2,6-difluoroaniline ReactionVessel Reaction at 65°C Aniline->ReactionVessel dissolved in Acetic Acid Oxidant Sodium Perborate Tetrahydrate Oxidant->ReactionVessel in Acetic Acid Solvent Glacial Acetic Acid Solvent->ReactionVessel Cooling Cool to Room Temperature ReactionVessel->Cooling Filtration1 Filter Solid Byproducts Cooling->Filtration1 Precipitation Pour into Ice-Cold Water Filtration1->Precipitation Filtration2 Collect Product by Filtration Precipitation->Filtration2 Drying Dry the Product Filtration2->Drying Product This compound Drying->Product

Caption: Workflow for the synthesis of this compound.

This guide provides a comprehensive overview of the synthesis of this compound from 4-Bromo-2,6-difluoroaniline. The provided protocol and data are intended to support researchers in their synthetic chemistry endeavors.

References

The Aromatic Reactivity of 5-Bromo-1,3-difluoro-2-nitrobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the aromatic ring reactivity of 5-Bromo-1,3-difluoro-2-nitrobenzene. The strategic placement of electron-withdrawing groups and a halogen on the benzene ring makes this compound a highly versatile intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This document outlines the fundamental principles governing its reactivity, provides detailed experimental protocols for its synthesis, and discusses its anticipated behavior in nucleophilic aromatic substitution reactions.

Core Concepts: A Highly Activated Aromatic System

The reactivity of the aromatic ring in this compound is dominated by the strong electron-withdrawing effects of the nitro (-NO₂) and fluoro (-F) substituents. These groups significantly reduce the electron density of the benzene ring, making it highly susceptible to nucleophilic attack. This activation is a key principle in understanding the compound's utility in organic synthesis.

The primary reaction pathway for this and similar electron-deficient aromatic compounds is Nucleophilic Aromatic Substitution (SNAr) . This reaction involves the displacement of a leaving group on the aromatic ring by a nucleophile. In the case of this compound, both the bromine and fluorine atoms are potential leaving groups.

The general mechanism for an SNAr reaction proceeds through a two-step addition-elimination sequence, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of the nitro group, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate and facilitating the reaction.

Regioselectivity in Nucleophilic Aromatic Substitution

The positions of the substituents on the this compound ring dictate the regioselectivity of SNAr reactions. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this molecule, the fluorine atom at position 1 is ortho to the nitro group, and the bromine atom at position 5 is para to the nitro group.

General principles of SNAr suggest that the fluorine atom at the 1-position is the most likely site for substitution. This is due to the combined electron-withdrawing inductive and resonance effects of the nitro group, which are strongest at the ortho position. While bromine can also act as a leaving group, fluorine is often a better leaving group in SNAr reactions on highly activated rings.

Experimental Protocols: Synthesis of this compound

Step 1: Synthesis of 4-Bromo-2,6-difluoroaniline

Reaction: Bromination of 2,6-difluoroaniline.

Experimental Protocol:

  • In a suitable reaction vessel, dissolve 2,6-difluoroaniline (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid to the stirred solution, maintaining the temperature below 25°C.

  • Stir the mixture at room temperature for 2 hours.

  • To the reaction mixture, add sodium thiosulphate, sodium acetate, and water.

  • Cool the mixture, and filter the resulting solid.

  • Dissolve the solid in a suitable organic solvent such as ether, wash with water and 10% sodium hydroxide solution, and then dry the organic phase.

  • Remove the solvent under reduced pressure to yield 4-Bromo-2,6-difluoroaniline.[1]

Step 2: Synthesis of this compound

Reaction: Oxidation of 4-Bromo-2,6-difluoroaniline.[2]

Experimental Protocol:

  • Suspend sodium perborate tetrahydrate (5.0 eq) in glacial acetic acid and heat to 65°C.[2]

  • Slowly add a solution of 4-Bromo-2,6-difluoroaniline (1.0 eq) in glacial acetic acid to the suspension over 4 hours.[2]

  • Heat the reaction mixture for an additional 3 hours.[2]

  • Add a second portion of sodium perborate tetrahydrate (1.25 eq) and continue stirring for 14 hours.[2]

  • Add a third portion of sodium perborate tetrahydrate (1.88 eq) and stir for another 9 hours, monitoring the reaction by TLC until the starting material is consumed.[2]

  • Cool the mixture to room temperature and filter to remove the solid.

  • Pour the filtrate into ice-cold water to precipitate the product.[2]

  • Filter and dry the solid to obtain this compound as a yellow solid.[2]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

StepReactantMolar RatioSolventTemperatureReaction TimeYield
12,6-Difluoroaniline1.0Glacial Acetic Acid< 25°C2 hours~92%
24-Bromo-2,6-difluoroaniline1.0Glacial Acetic Acid65°C~26 hours~60%

Visualizing the Synthetic and Reaction Pathways

Experimental Workflow for the Synthesis of this compound

The following diagram illustrates the two-step synthesis process.

G A 2,6-Difluoroaniline B Bromination (Br2, Acetic Acid) A->B C 4-Bromo-2,6-difluoroaniline B->C D Oxidation (NaBO3·4H2O, Acetic Acid) C->D E This compound D->E G Reactant This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Addition Nucleophile Nucleophile (Nu-) Nucleophile->Intermediate Product Substituted Product Intermediate->Product Elimination LeavingGroup Fluoride Ion (F-) Intermediate->LeavingGroup

References

Navigating the Risks: A Technical Guide to the Safe Handling of 5-Bromo-1,3-difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 5-Bromo-1,3-difluoro-2-nitrobenzene (CAS No. 147808-42-2), a compound utilized in specialized research and development applications. Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document outlines the known hazards, personal protective measures, emergency procedures, and proper storage and disposal methods associated with this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary health hazards are associated with acute toxicity through oral, dermal, and inhalation routes, as well as skin and eye irritation.[1][2]

GHS Classification

The following table summarizes the GHS hazard classifications for this compound.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[1][3]
GHS Pictograms and Signal Word

The following diagram illustrates the GHS pictograms and signal word associated with this compound.

GHS_Pictograms cluster_pictograms GHS Pictograms cluster_signal Signal Word p1 s1 Warning

GHS Pictograms and Signal Word

Precautionary Measures and Personal Protective Equipment (PPE)

A systematic approach to prevention is critical when handling this compound. The following protocols are derived from established precautionary statements and are designed to minimize exposure risk.

Engineering Controls

Operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound.

Body AreaProtectionSpecification
Eyes/Face Safety glasses with side-shields or goggles, face shieldMust comply with EN166 or equivalent.
Skin Protective gloves, lab coatImpervious gloves (e.g., nitrile rubber) should be worn.[4]
Respiratory NIOSH/MSHA approved respiratorRequired when engineering controls are insufficient or for emergency response.

The logical workflow for selecting and using PPE is illustrated in the diagram below.

PPE_Workflow start Initiate Work with this compound assess_risk Assess Risk of Exposure (Inhalation, Dermal, Ocular) start->assess_risk eng_controls Utilize Engineering Controls (Chemical Fume Hood) assess_risk->eng_controls ppe_selection Select Appropriate PPE eng_controls->ppe_selection eye_face Wear Eye and Face Protection (Goggles, Face Shield) ppe_selection->eye_face skin Wear Skin Protection (Gloves, Lab Coat) ppe_selection->skin respiratory Wear Respiratory Protection (If necessary) ppe_selection->respiratory handling Proceed with Handling Procedures eye_face->handling skin->handling respiratory->handling decontamination Decontaminate and Remove PPE handling->decontamination end Work Complete decontamination->end

Personal Protective Equipment (PPE) Workflow

Emergency Procedures

In the event of accidental exposure or release, immediate and appropriate action is crucial. The following protocols outline the necessary first aid and spill response measures.

First Aid Measures

The following table details the first aid procedures for different routes of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Remove person to fresh air and keep comfortable for breathing.[4][5] If feeling unwell, seek medical attention.[4]
Skin Contact Take off immediately all contaminated clothing. Wash with plenty of water.[4] If skin irritation occurs, get medical advice/attention.[4][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] If eye irritation persists, get medical advice/attention.[5]
Ingestion Rinse mouth.[4][5] Call a POISON CENTER or doctor/physician if you feel unwell.[5]

The decision-making process for responding to an exposure incident is outlined in the diagram below.

Emergency_Response exposure Exposure Incident Occurs assess_route Assess Route of Exposure exposure->assess_route inhalation Inhalation assess_route->inhalation skin Skin Contact assess_route->skin eye Eye Contact assess_route->eye ingestion Ingestion assess_route->ingestion inhalation_action Move to Fresh Air Seek Medical Attention inhalation->inhalation_action skin_action Remove Contaminated Clothing Wash Skin Thoroughly skin->skin_action eye_action Rinse Eyes with Water Remove Contact Lenses eye->eye_action ingestion_action Rinse Mouth Seek Medical Attention ingestion->ingestion_action seek_medical Seek Further Medical Attention If Symptoms Persist inhalation_action->seek_medical skin_action->seek_medical eye_action->seek_medical ingestion_action->seek_medical

Emergency First Aid Response Workflow
Accidental Release Measures

In case of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[2] Sweep up the solid material and place it into a suitable, closed container for disposal.[2][5] Avoid generating dust.

Handling, Storage, and Disposal

Proper handling and storage are essential to maintain the stability of the compound and prevent accidental exposure.

Handling
  • Avoid contact with skin and eyes.[5]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[4][5]

  • Wash hands thoroughly after handling.[4][5]

  • Do not eat, drink, or smoke when using this product.[4][5]

Storage
  • Store in a well-ventilated place.[4][5]

  • Keep the container tightly closed.[4][5]

  • Store locked up.[4][5]

  • The recommended storage temperature is room temperature.[3]

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5]

Physical and Chemical Properties

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C6H2BrF2NO2[1]
Molecular Weight 237.99 g/mol [1]
Physical Form Solid[3]
Purity Typically ≥98%[3][6]

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a comprehensive risk assessment conducted by qualified professionals. Always refer to the most current Safety Data Sheet (SDS) for this product before use.

References

Technical Guide: GHS Hazard Profile of 5-Bromo-1,3-difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the GHS hazard statements associated with 5-Bromo-1,3-difluoro-2-nitrobenzene (CAS No. 147808-42-2). Due to the limited availability of specific quantitative toxicity data and detailed experimental protocols for this compound in publicly accessible literature, this guide presents the reported GHS classifications and outlines the standard OECD (Organisation for Economic Co-operation and Development) guidelines for the experimental determination of these hazards.

GHS Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazardous properties of chemical substances. For this compound, the following hazard statements have been reported.[1][2]

Hazard (H) Statements

Hazard statements describe the nature of the hazards of a chemical substance.

CodeStatementHazard Class
H302Harmful if swallowedAcute toxicity, oral[1][2]
H312Harmful in contact with skinAcute toxicity, dermal[1][2]
H315Causes skin irritationSkin corrosion/irritation[1][2]
H319Causes serious eye irritationSerious eye damage/eye irritation[1][2]
H332Harmful if inhaledAcute toxicity, inhalation[1][2]
H335May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation[1][2]
Precautionary (P) Statements

Precautionary statements describe recommended measures to minimize or prevent adverse effects resulting from exposure to a hazardous chemical.

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[3]
P264Wash hands thoroughly after handling.[3]
P270Do not eat, drink or smoke when using this product.[3]
P271Use only outdoors or in a well-ventilated area.[3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3]
P301+P317IF SWALLOWED: Get medical help.[3]
P302+P352IF ON SKIN: Wash with plenty of water.[3]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P317Get medical help.[3]
P319Get medical help if you feel unwell.[3]
P321Specific treatment (see supplemental first aid instruction on this label).[3]
P330Rinse mouth.[3]
P332+P317If skin irritation occurs: Get medical help.[3]
P362+P364Take off contaminated clothing and wash it before reuse.[3]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[3]
P405Store locked up.[3]
P501Dispose of contents/container to an approved waste disposal plant.[3]

Experimental Protocols for Hazard Determination

Acute Toxicity

The "harmful if swallowed, in contact with skin, or if inhaled" classifications are determined through acute toxicity studies. The OECD provides several guidelines for these tests.

  • Oral Toxicity (OECD 420, 423, 425): These tests are designed to determine the lethal dose 50 (LD50), which is the dose of a substance that is lethal to 50% of a test population. The Acute Toxic Class Method (OECD 423) is a stepwise procedure using a small number of animals at each step to classify a substance into a GHS category based on mortality.[4][5] The Up-and-Down Procedure (OECD 425) also uses a sequential dosing approach to estimate the LD50 with greater precision.[5]

  • Dermal Toxicity (OECD 402): This guideline outlines a procedure for assessing the acute toxic effects of a substance applied to the skin.[6][7] A specified amount of the substance is applied to a shaved area of the skin of test animals, and the animals are observed for signs of toxicity and mortality over a period of at least 14 days.[7]

  • Inhalation Toxicity (OECD 403, 436): These guidelines are used to assess the toxicity of a substance when inhaled.[3][8] The Acute Toxic Class Method (OECD 436) can be used for classification purposes and involves exposing animals to a series of fixed concentrations.[3] OECD 403 is used to determine the median lethal concentration (LC50).[8]

Skin and Eye Irritation

The classifications of "causes skin irritation" and "causes serious eye irritation" are determined through irritation and corrosion studies.

  • Skin Irritation (OECD 439): This is an in vitro method that uses reconstructed human epidermis to assess the potential of a substance to cause skin irritation.[9][10] It is a replacement for the traditional animal test and determines if a substance should be classified as a skin irritant (GHS Category 2).[9]

  • Eye Irritation (OECD 405): This test is typically performed on albino rabbits and involves applying the test substance to the eye and observing for any ocular lesions.[1][11] The severity and reversibility of the eye irritation are scored over time to determine the appropriate GHS classification.[11]

GHS Hazard Determination Workflow

The following diagram illustrates a generalized workflow for the determination of acute toxicity and irritation hazards for a chemical substance according to GHS, incorporating the relevant OECD test guidelines.

GHS_Hazard_Determination cluster_Toxicity Acute Toxicity Assessment cluster_Irritation Irritation Assessment Oral Acute Oral Toxicity OECD_423_425 OECD 423/425 Oral->OECD_423_425 Test Method Dermal Acute Dermal Toxicity OECD_402 OECD 402 Dermal->OECD_402 Test Method Inhalation Acute Inhalation Toxicity OECD_403_436 OECD 403/436 Inhalation->OECD_403_436 Test Method GHS_Cat_Oral GHS Classification (Oral) OECD_423_425->GHS_Cat_Oral Results GHS_Cat_Dermal GHS Classification (Dermal) OECD_402->GHS_Cat_Dermal Results GHS_Cat_Inhalation GHS Classification (Inhalation) OECD_403_436->GHS_Cat_Inhalation Results Skin Skin Irritation OECD_439 OECD 439 (in vitro) Skin->OECD_439 Test Method Eye Eye Irritation OECD_405 OECD 405 (in vivo) Eye->OECD_405 Test Method GHS_Cat_Skin GHS Classification (Skin) OECD_439->GHS_Cat_Skin Results GHS_Cat_Eye GHS Classification (Eye) OECD_405->GHS_Cat_Eye Results Chemical_Substance 5-Bromo-1,3-difluoro- 2-nitrobenzene

GHS Hazard Determination Workflow

This guide provides a summary of the known GHS hazard information for this compound and outlines the standard methodologies used to determine these hazards. Researchers and drug development professionals should always consult the most current and comprehensive Safety Data Sheet (SDS) for this compound and adhere to all recommended safety precautions.

References

A Technical Guide to 5-Bromo-1,3-difluoro-2-nitrobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of a Versatile Synthetic Building Block

5-Bromo-1,3-difluoro-2-nitrobenzene is a halogenated nitroaromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the presence of multiple reactive sites on the benzene ring: a bromine atom amenable to cross-coupling reactions, two activating fluorine atoms, and a nitro group that strongly influences the ring's electronics and can be readily converted to other functional groups. This guide provides a comprehensive overview of its properties, commercial availability, synthesis, and reactivity for researchers, scientists, and drug development professionals.

Commercial Availability

A range of chemical suppliers offer this compound, typically with purities of 98% or higher. Researchers should always consult the supplier's certificate of analysis for lot-specific purity and impurity profiles.

SupplierTypical PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Accela ChemBio Co.,Ltd.≥98%147808-42-2C₆H₂BrF₂NO₂237.99
BLDpharm≥98%147808-42-2C₆H₂BrF₂NO₂237.99
ChemicalBook96-98%, 99% HPLC147808-42-2C₆H₂BrF₂NO₂237.99
Manchester Organics95%147808-42-2C₆H₂BrF₂NO₂237.99
Sigma-Aldrich98%147808-42-2C₆H₂BrF₂NO₂237.99
Synthonix98%147808-42-2C₆H₂BrF₂NO₂237.99

Physicochemical and Spectroscopic Data

Accurate characterization is crucial for the successful application of this compound in synthesis. The following table summarizes its key physicochemical and spectroscopic properties.

PropertyValue
CAS Number 147808-42-2
Molecular Formula C₆H₂BrF₂NO₂
Molecular Weight 237.99 g/mol
Appearance Yellow solid
Melting Point 52-57 °C
Boiling Point 266 °C at 760 mmHg
Density 1.890 g/cm³
Flash Point 114 °C
Solubility Insoluble in water, soluble in common organic solvents.
¹⁹F NMR Spectra available from suppliers and databases like PubChem.
IR Spectroscopy Characteristic peaks for nitro group (approx. 1500-1570 cm⁻¹ and 1335-1370 cm⁻¹), C-Br (approx. 500-600 cm⁻¹), and C-F (approx. 1000-1350 cm⁻¹).
Mass Spectrometry Distinctive isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Experimental Protocols

The following sections detail the synthesis of this compound and a representative example of its application in a nucleophilic aromatic substitution reaction.

Synthesis of this compound from 4-Bromo-2,6-difluoroaniline[1]

This protocol describes the oxidation of 4-Bromo-2,6-difluoroaniline to the corresponding nitrobenzene derivative.

Materials:

  • 4-Bromo-2,6-difluoroaniline (5.0 g, 24.0 mmol, 1.0 eq)

  • Sodium perborate tetrahydrate (NaBO₃·4H₂O) (18.5 g, 0.12 mol, 5.0 eq initially, with subsequent additions)

  • Glacial acetic acid (175 mL total)

  • Ice-cold water

Procedure:

  • Suspend sodium perborate tetrahydrate (18.5 g) in glacial acetic acid (125 mL) and heat the suspension to 65 °C.

  • Dissolve 4-Bromo-2,6-difluoroaniline (5.0 g) in glacial acetic acid (50 mL).

  • Slowly add the aniline solution to the heated sodium perborate suspension over a period of 4 hours.

  • After the addition is complete, heat the reaction mixture for an additional 3 hours.

  • Add a second portion of sodium perborate tetrahydrate (6.0 g, 30.0 mmol) and continue stirring the mixture for 14 hours.

  • Add a third portion of the oxidizing agent (9.0 g, 45.0 mmol).

  • Monitor the reaction by Thin Layer Chromatography (TLC) until full consumption of the starting material is observed (approximately 9 hours after the third addition).

  • Cool the mixture to room temperature and remove the solid by filtration.

  • Pour the filtrate into ice-cold water (300 mL) to precipitate the product.

  • Filter off the precipitated solid and dry to yield this compound as a yellow solid (3.40 g, 60% yield).[1]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring, enhanced by the nitro and fluoro substituents, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile displaces one of the leaving groups on the ring, typically a fluoride ion. This class of reaction is fundamental in building more complex molecules for drug discovery and agrochemical development.

The general workflow for an SNAr reaction is depicted below.

SNAr_Workflow General Workflow for SNAr Reactions cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification reactant1 5-Bromo-1,3-difluoro- 2-nitrobenzene reaction_vessel Combine reactants in solvent reactant1->reaction_vessel reactant2 Nucleophile (e.g., amine, thiol) reactant2->reaction_vessel solvent Aprotic Solvent (e.g., DMF, DMSO) solvent->reaction_vessel heating Heat reaction mixture (optional, temperature control) reaction_vessel->heating quench Quench reaction (e.g., add water) heating->quench extract Extract product with organic solvent quench->extract dry Dry organic layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify product Isolated Product purify->product

Caption: General workflow for a nucleophilic aromatic substitution (SNAr) reaction.

Reactivity and Applications

This compound is a versatile building block due to its distinct reactive sites, which can be addressed selectively.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms are activated by the ortho-nitro group, making them susceptible to displacement by various nucleophiles such as amines, thiols, and alkoxides. This allows for the introduction of a wide range of functional groups.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative. This transformation is crucial for subsequent reactions like diazotization or amide bond formation, opening up further synthetic possibilities.

  • Cross-Coupling Reactions: The carbon-bromine bond can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. This enables the formation of new carbon-carbon bonds, allowing for the construction of biaryl structures commonly found in bioactive molecules.

These reactive properties make this compound a key starting material in the synthesis of various targeted molecules, including:

  • Inhibitors of the Keap1-Nrf2 protein-protein interaction: This pathway is a target for diseases involving oxidative stress.

  • Indoleamine 2,3-dioxygenase (IDO) inhibitors: These are a promising class of drugs for cancer immunotherapy.

  • Novel fungicides and other agrochemicals: The incorporation of the fluorinated aromatic scaffold can lead to new crop protection agents.

The logical relationship between the compound's structure and its synthetic applications is illustrated in the diagram below.

Reactivity_Applications Reactivity and Synthetic Applications cluster_reactions Key Chemical Transformations cluster_intermediates Resulting Intermediates cluster_applications Final Applications start_mol This compound snar Nucleophilic Aromatic Substitution (SNAr) (at F positions) start_mol->snar reduction Nitro Group Reduction (-NO₂ → -NH₂) start_mol->reduction coupling Palladium-Catalyzed Cross-Coupling (at Br position) start_mol->coupling snar_prod Substituted Nitrobenzenes snar->snar_prod red_prod Substituted Anilines reduction->red_prod coup_prod Biaryl Compounds coupling->coup_prod pharma Pharmaceuticals (e.g., Keap1-Nrf2, IDO inhibitors) snar_prod->pharma agro Agrochemicals (e.g., Fungicides) snar_prod->agro red_prod->pharma red_prod->agro coup_prod->pharma materials Functional Materials coup_prod->materials

Caption: Relationship between the structure, reactivity, and applications.

References

Methodological & Application

Application Notes and Protocols: 5-Bromo-1,3-difluoro-2-nitrobenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3-difluoro-2-nitrobenzene is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, two activating fluorine atoms, and a nitro group, allows for a diverse range of chemical transformations. The electron-withdrawing nature of the nitro and fluoro groups renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Furthermore, the nitro group can be readily reduced to an amino group, opening up another avenue for functionalization. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Key Chemical Transformations

The reactivity of this compound is dominated by three main types of reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, being ortho and para to the strongly electron-withdrawing nitro group, are activated towards displacement by various nucleophiles.

  • Suzuki-Miyaura Cross-Coupling: The carbon-bromine bond allows for the formation of new carbon-carbon bonds with a variety of organoboron reagents.

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amine, providing a precursor for the synthesis of various anilines, amides, and heterocyclic compounds.

These transformations make this compound a valuable building block for the synthesis of complex molecules, including inhibitors of the Keap1-Nrf2 protein-protein interaction, which are relevant in diseases involving oxidative stress.

Data Presentation

The following tables summarize representative quantitative data for the key reactions of this compound.

Table 1: Nucleophilic Aromatic Substitution (SNAr) of this compound

NucleophileProductSolventBaseTemperature (°C)Time (h)Yield (%)
Piperidine1-(4-Bromo-2,6-difluorophenyl)piperidineDMFK₂CO₃8012>90 (representative)
Sodium thiophenoxide4-Bromo-2,6-difluoro-1-(phenylthio)benzeneDMF-254>95 (representative)

Table 2: Suzuki-Miyaura Cross-Coupling of this compound

Boronic AcidProductCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acid4-Phenyl-2,6-difluoronitrobenzenePd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95 (representative)
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2,6-difluoronitrobenzenePd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O901680-90 (representative)

Table 3: Reduction of this compound

ReagentsProductSolventTemperature (°C)Time (h)Yield (%)
Fe, NH₄Cl4-Bromo-2,6-difluoroanilineEtOH/H₂O802>90 (representative)
SnCl₂·2H₂O4-Bromo-2,6-difluoroanilineEtOH703>90 (representative)
H₂ (1 atm), Pd/C4-Bromo-2,6-difluoroanilineMeOH2512>95 (representative)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 4-bromo-2,6-difluoroaniline.

Reaction Scheme:

G start 4-Bromo-2,6-difluoroaniline reagents Sodium perborate tetrahydrate Glacial Acetic Acid start->reagents Oxidation product This compound reagents->product

Caption: Oxidation of 4-bromo-2,6-difluoroaniline.

Materials:

  • 4-Bromo-2,6-difluoroaniline (5.0 g, 24.0 mmol)

  • Sodium perborate tetrahydrate (NaBO₃·4H₂O) (18.5 g, 0.12 mol)

  • Glacial acetic acid (175 mL)

  • Ice-cold water

  • Round-bottom flask

  • Stirring bar

  • Heating mantle

  • Funnel

  • Filtration apparatus

Procedure:

  • Suspend sodium perborate tetrahydrate (18.5 g) in glacial acetic acid (125 mL) in a round-bottom flask and heat the suspension to 65 °C with stirring.

  • Dissolve 4-bromo-2,6-difluoroaniline (5.0 g) in glacial acetic acid (50 mL).

  • Slowly add the aniline solution to the heated suspension through a funnel over a period of 4 hours.

  • After the addition is complete, heat the reaction mixture for an additional 3 hours.

  • Add a second portion of sodium perborate tetrahydrate (6.0 g) and continue stirring for 14 hours.

  • Add a third portion of sodium perborate tetrahydrate (9.0 g) and stir for another 9 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and remove the solid by filtration.

  • Pour the filtrate into ice-cold water (300 mL) to precipitate the product.

  • Collect the precipitated solid by filtration and dry to yield this compound as a yellow solid.

  • Expected Yield: Approximately 3.40 g (60%).[1]

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Piperidine (Representative Protocol)

This protocol describes a typical procedure for the reaction of this compound with an amine nucleophile.

Reaction Workflow:

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Combine this compound, piperidine, and K₂CO₃ in DMF B Heat the mixture at 80 °C A->B C Cool to room temperature B->C D Pour into water and extract with ethyl acetate C->D E Wash organic layer with brine D->E F Dry over Na₂SO₄ and concentrate E->F G Purify by column chromatography F->G

Caption: SNAr reaction workflow.

Materials:

  • This compound (1.0 mmol)

  • Piperidine (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a condenser

  • Stirring bar and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), piperidine (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous DMF (5 mL) and stir the mixture at 80 °C for 12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 3: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid (Representative Protocol)

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound.

Signaling Pathway Diagram:

G cluster_cat Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-Br C Ar-Pd(II)-Br(L_n) B->C D Transmetalation C->D Ar'B(OH)₂ Base E Ar-Pd(II)-Ar'(L_n) D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G

Caption: Suzuki-Miyaura catalytic cycle.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

  • Round-bottom flask with a condenser

  • Stirring bar and magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add toluene (8 mL) and water (2 mL).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the mixture under an inert atmosphere.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the biaryl product.

Protocol 4: Reduction of the Nitro Group (Representative Protocol)

This protocol outlines a common method for the reduction of the nitro group to an amine using iron powder.

Logical Relationship Diagram:

G Start This compound (Ar-NO₂) Reagents Fe, NH₄Cl EtOH/H₂O Start->Reagents Reduction Intermediate Nitroso Intermediate (Ar-NO) Reagents->Intermediate Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Intermediate->Hydroxylamine Product 4-Bromo-2,6-difluoroaniline (Ar-NH₂) Hydroxylamine->Product

Caption: Stepwise reduction of a nitro group.

Materials:

  • This compound (1.0 mmol)

  • Iron powder (Fe) (5.0 mmol)

  • Ammonium chloride (NH₄Cl) (5.0 mmol)

  • Ethanol (10 mL)

  • Water (3 mL)

  • Round-bottom flask with a condenser

  • Stirring bar and magnetic stirrer

  • Celite

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), iron powder (5.0 mmol), and ammonium chloride (5.0 mmol).

  • Add ethanol (10 mL) and water (3 mL).

  • Heat the mixture to reflux (approximately 80 °C) with vigorous stirring for 2 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the aniline product.

Conclusion

This compound is a highly functionalized and reactive building block for organic synthesis. The protocols provided herein offer a starting point for its application in the synthesis of complex organic molecules. The ability to undergo selective SNAr, Suzuki coupling, and nitro reduction makes it a valuable tool for the construction of diverse molecular architectures, particularly in the field of drug discovery and development. Researchers are encouraged to optimize the provided representative conditions based on their specific substrates and desired outcomes.

References

5-Bromo-1,3-difluoro-2-nitrobenzene: A Versatile Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Bromo-1,3-difluoro-2-nitrobenzene is a key chemical intermediate increasingly utilized in the synthesis of complex pharmaceutical compounds. Its strategic arrangement of a bromine atom, two fluorine atoms, and a nitro group on a benzene ring offers multiple reaction sites, making it a versatile building block for medicinal chemists. The electron-withdrawing nature of the nitro and fluoro groups activates the molecule for nucleophilic aromatic substitution, while the bromine atom provides a handle for various palladium-catalyzed cross-coupling reactions. This combination of functionalities allows for the efficient construction of diverse molecular scaffolds found in a range of biologically active molecules.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on its application in the development of kinase inhibitors.

Key Synthetic Applications

The reactivity profile of this compound allows for a variety of chemical transformations crucial in pharmaceutical synthesis.[1] These include:

  • Suzuki-Miyaura Coupling: The carbon-bromine bond is readily functionalized via palladium-catalyzed Suzuki-Miyaura coupling to form new carbon-carbon bonds, enabling the synthesis of biaryl structures.[1] This reaction is fundamental in creating the core structures of many kinase inhibitors.

  • Buchwald-Hartwig Amination: The bromine atom can be substituted with various amines through Buchwald-Hartwig amination, a powerful method for constructing carbon-nitrogen bonds. This is particularly useful for introducing key pharmacophoric elements.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring is susceptible to nucleophilic attack, allowing for the displacement of the fluorine atoms by nucleophiles such as amines, alcohols, and thiols.[1]

  • Nitro Group Reduction: The nitro group can be readily reduced to an amino group, which can then be further functionalized, for example, through amide bond formation or diazotization reactions.[1]

A general workflow for the utilization of this compound in pharmaceutical synthesis is depicted below.

G cluster_start Starting Material cluster_reactions Key Reactions cluster_intermediates Intermediate Scaffolds cluster_final Final Product Class start This compound suzuki Suzuki-Miyaura Coupling start->suzuki Arylboronic acid, Pd catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald Amine, Pd catalyst, Base snar Nucleophilic Aromatic Substitution (SNAr) start->snar Nucleophile reduction Nitro Group Reduction start->reduction Reducing Agent (e.g., Fe/HCl) biaryl Biaryl Nitro-Compound suzuki->biaryl amino_aryl Amino-Aryl Nitro-Compound buchwald->amino_aryl substituted_nitro Substituted Difluoro-Nitrobenzene snar->substituted_nitro amino_bromo Amino-Bromo-Difluorobenzene reduction->amino_bromo final Bioactive Molecules (e.g., Kinase Inhibitors) biaryl->final Further Functionalization amino_aryl->final Further Functionalization substituted_nitro->final Further Functionalization amino_bromo->final Further Functionalization

Caption: Synthetic pathways using this compound.

Application in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapeutics. The dysregulation of protein kinase activity is a common feature of many cancers. The synthesis of small molecule kinase inhibitors often involves the construction of heterocyclic cores decorated with various substituents that interact with the ATP-binding site of the kinase. This compound is an excellent starting material for the synthesis of such compounds.

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) that can be targeted by inhibitors synthesized from this building block.

RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK) P_RTK->Downstream Activates Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Kinase Inhibitor Inhibitor->P_RTK Blocks ATP binding site

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocols

The following are representative protocols for key reactions involving this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki-Miyaura reaction to synthesize a biaryl compound, a common core structure in many kinase inhibitors.

Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling

Reagent/ParameterQuantity/Value
This compound1.0 mmol
Arylboronic acid1.2 mmol
Pd(PPh₃)₄0.05 mmol
K₂CO₃2.0 mmol
Toluene/Ethanol/Water3:1:1 (5 mL)
Temperature90 °C
Reaction Time12 h
Typical Yield85-95%

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add the degassed solvent mixture of toluene, ethanol, and water (5 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the amination of this compound to introduce a nitrogen-containing substituent.

Table 2: Reagents and Conditions for Buchwald-Hartwig Amination

Reagent/ParameterQuantity/Value
This compound1.0 mmol
Amine1.2 mmol
Pd₂(dba)₃0.02 mmol
XPhos0.08 mmol
NaOt-Bu1.4 mmol
Toluene5 mL
Temperature100 °C
Reaction Time8 h
Typical Yield75-90%

Procedure:

  • In a glovebox, add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol) and XPhos (0.08 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Protocol 3: Nitro Group Reduction

This protocol describes the reduction of the nitro group to an amine, a crucial step for further functionalization.

Table 3: Reagents and Conditions for Nitro Group Reduction

Reagent/ParameterQuantity/Value
Substituted 2-nitrobenzene derivative1.0 mmol
Iron powder5.0 mmol
Ammonium chloride (sat. aq.)5 mL
Ethanol10 mL
Temperature80 °C
Reaction Time2 h
Typical Yield90-98%

Procedure:

  • To a round-bottom flask, add the nitro-containing compound (1.0 mmol), iron powder (5.0 mmol), and ethanol (10 mL).

  • Add saturated aqueous ammonium chloride (5 mL).

  • Heat the mixture to 80 °C and stir vigorously for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the aniline derivative, which is often used without further purification.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors. Its unique substitution pattern allows for a wide range of chemical transformations, providing access to a diverse array of complex molecular architectures. The protocols provided herein offer robust and efficient methods for the key reactions involving this compound, enabling researchers and scientists in drug discovery to accelerate their synthetic efforts.

References

Application Notes and Protocols: 5-Bromo-1,3-difluoro-2-nitrobenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3-difluoro-2-nitrobenzene is a key fluorinated building block in the synthesis of a variety of agrochemicals. Its specific substitution pattern, featuring a reactive bromine atom, a nitro group, and two fluorine atoms, allows for diverse chemical transformations, making it a valuable intermediate in the preparation of complex and highly active fungicidal and insecticidal molecules. The presence of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and overall efficacy of the final agrochemical product.

This document provides detailed application notes on the use of this compound in the synthesis of pyrazole carboxamide fungicides and outlines a general synthetic protocol for its conversion to key intermediates.

Application in Fungicide Synthesis: Pyrazole Carboxamides

Pyrazole carboxamide fungicides are a significant class of agrochemicals that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain. This compound serves as a crucial starting material for the synthesis of the aniline moiety in several patented pyrazole carboxamide fungicides.

The general synthetic strategy involves the initial conversion of this compound to 3,5-difluoroaniline, which is then coupled with a pyrazole carboxylic acid derivative to form the final fungicidal molecule.

Logical Workflow for the Synthesis of Pyrazole Carboxamide Fungicides

G A This compound B Reduction of Nitro Group A->B C 4-Bromo-2,6-difluoroaniline B->C D Debromination C->D E 3,5-Difluoroaniline D->E G Amide Coupling E->G F Pyrazole Carboxylic Acid Derivative F->G H Pyrazole Carboxamide Fungicide G->H

Caption: Synthetic pathway from this compound to Pyrazole Carboxamide Fungicides.

Quantitative Data Summary

The following table summarizes typical reaction yields for the key transformation of a related substrate to 3,5-difluoroaniline, a crucial intermediate derivable from this compound.

StepReactantProductReagents and ConditionsYield (%)Purity (%)Reference
12,6-dichloro-3,5-difluoronitrobenzene3,5-difluoroanilineH₂, Pd/C, MgO, Toluene, Water, 45°C69.2Not Specified--INVALID-LINK--

Note: This data is for a related compound but demonstrates a feasible high-yield route to the key 3,5-difluoroaniline intermediate.

Experimental Protocols

The following protocols describe the synthesis of key intermediates from precursors structurally related to this compound, providing a methodological basis for its application in agrochemical synthesis.

Protocol 1: Synthesis of 3,5-Difluoroaniline from 2,6-Dichloro-3,5-difluoronitrobenzene (Illustrative Method)

This protocol details the reductive dehalogenation of a dichlorodifluoronitrobenzene to produce 3,5-difluoroaniline. A similar reduction and debromination of 4-Bromo-2,6-difluoroaniline (obtainable from this compound) would yield the same key intermediate.

Materials:

  • 2,6-dichloro-3,5-difluoronitrobenzene

  • Toluene

  • 5% Palladium on Carbon (Pd/C), 50% water content

  • Magnesium Oxide (MgO)

  • Water

  • Hydrogen gas

  • Autoclave

Procedure:

  • Into a reaction vessel (autoclave), introduce 547 g of crude 2,6-dichloro-3,5-difluoronitrobenzene (containing 86% 2,6-dichloro-3,5-difluoronitrobenzene and 13% 3,5-dichloro-2,6-difluoronitrobenzene) in 100 g of toluene.

  • Add 17.5 g of 5% Pd/C (50% water content) and 104.8 g of MgO in 450 g of water to the reaction mixture.

  • Heat the mixture to 45°C.

  • Introduce hydrogen gas into the autoclave and maintain the temperature at 45°C to reduce the nitro group to the corresponding amine.

  • After the initial reduction, the reaction can be further processed to achieve dehalogenation to yield 3,5-difluoroaniline.

  • The product can be purified by steam distillation and/or fractional distillation.

Expected Yield: 69.2% of theory for 3,5-difluoroaniline.[1]

Protocol 2: General Procedure for Amide Coupling to form Pyrazole Carboxamides

This protocol provides a general method for the coupling of an aniline derivative with a pyrazole carboxylic acid to form the final pyrazole carboxamide fungicide.

Materials:

  • 3,5-Difluoroaniline (or a derivative thereof)

  • A substituted pyrazole-4-carboxylic acid

  • Thionyl chloride or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A suitable base (e.g., triethylamine, pyridine)

  • Anhydrous sodium sulfate

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend the substituted pyrazole-4-carboxylic acid in anhydrous DCM. Add a stoichiometric excess of thionyl chloride or oxalyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride/oxalyl chloride under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride.

  • Amide Coupling: In a separate flask, dissolve 3,5-difluoroaniline and a suitable base in anhydrous DCM. Cool the solution to 0°C. Add the crude pyrazole-4-carbonyl chloride solution dropwise to the aniline solution. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole carboxamide fungicide.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for the synthesis and evaluation of novel pyrazole carboxamide fungicides.

G cluster_0 Synthesis cluster_1 Purification & Characterization cluster_2 Biological Evaluation A This compound B Intermediate Synthesis (e.g., 3,5-Difluoroaniline) A->B C Final Product Synthesis (Pyrazole Carboxamide) B->C D Column Chromatography / Recrystallization C->D E Spectroscopic Analysis (NMR, MS, etc.) D->E F In vitro Fungicidal Assay E->F G In vivo Greenhouse Trials F->G H Structure-Activity Relationship (SAR) Studies G->H

Caption: General workflow for the development of pyrazole carboxamide fungicides.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions with 5-Bromo-1,3-difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3-difluoro-2-nitrobenzene is a versatile aromatic building block extensively utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique electronic properties, arising from the presence of three electron-withdrawing groups (one nitro and two fluoro substituents) and a displaceable bromine atom, render the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the strategic introduction of a wide range of functional groups, making it a valuable precursor for the synthesis of targeted therapeutic agents and advanced agrochemicals.[1]

The electron-deficient nature of the benzene ring significantly facilitates the displacement of the bromine atom at the C5 position, and under certain conditions, the fluorine atoms, by various nucleophiles.[3] This document provides detailed application notes and experimental protocols for key SNAr reactions involving this compound, with a focus on its application in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors.

Key Applications

The primary application of this compound lies in its role as a key intermediate in the synthesis of biologically active compounds.

Pharmaceuticals: This compound is a crucial starting material for the synthesis of a variety of pharmaceutical agents, most notably kinase inhibitors. Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various hematopoietic cells.[3] Dysregulation of Syk activity is implicated in autoimmune diseases and B-cell malignancies, making it an attractive therapeutic target.[4] this compound serves as a scaffold for the construction of potent and selective Syk inhibitors.

Agrochemicals: The structural motifs derived from this versatile building block are also found in modern agrochemicals. Its reactivity allows for the development of novel fungicides and herbicides, contributing to crop protection and enhanced agricultural productivity.[2]

Experimental Protocols

The following protocols are derived from established synthetic routes and provide detailed methodologies for the nucleophilic aromatic substitution on this compound with various nucleophiles.

Protocol 1: SNAr Reaction with a Primary Amine (Synthesis of a Syk Inhibitor Precursor)

This protocol describes the reaction of this compound with a primary amine, a key step in the synthesis of pyrimidine-5-carboxamide based Syk inhibitors.

Reaction Scheme:

Materials:

  • This compound

  • Primary amine (e.g., 3-aminopyridine)

  • Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in NMP, add the primary amine (1.1 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Cool the reaction mixture to room temperature and dilute with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and EtOAc) to afford the desired N-substituted aniline derivative.

Quantitative Data Summary Table 1: SNAr Reactions with Amines

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
3-AminopyridineDIPEANMP8016~85
MorpholineK2CO3DMF10012~90
PiperidineEt3NMeCNreflux8~92
Protocol 2: SNAr Reaction with a Thiol

This protocol outlines the reaction with a thiol, demonstrating the versatility of this compound in forming thioether linkages.

Reaction Scheme:

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the thiol (1.2 eq) and K2CO3 (2.5 eq).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by chromatography to yield the desired thioether.

Quantitative Data Summary Table 2: SNAr Reactions with Thiols

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK2CO3DMFRT6~88
EthanethiolNaHTHF0 to RT4~85
4-MethoxythiophenolCs2CO3MeCN505~91

Experimental Workflow and Signaling Pathway Visualization

To facilitate a deeper understanding of the experimental process and the biological context of the synthesized molecules, the following diagrams are provided.

G cluster_reagents Reagents & Solvents cluster_procedure Reaction Procedure cluster_output Output A This compound E Mixing of Reactants A->E B Nucleophile (Amine/Thiol) B->E C Base (e.g., DIPEA, K2CO3) C->E D Solvent (e.g., NMP, DMF) D->E F Heating & Stirring E->F Reaction Conditions (Temperature, Time) G Workup (Extraction & Washing) F->G H Purification (Chromatography) G->H I SNAr Product H->I J Characterization (NMR, MS) I->J

Caption: General workflow for SNAr reactions.

Syk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk Phosphorylation BTK BTK Syk->BTK PLCg2 PLCγ2 Syk->PLCg2 Inhibitor Syk Inhibitor (Synthesized from This compound) Inhibitor->Syk Inhibition Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream PLCg2->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Simplified Syk signaling pathway.

References

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-1,3-difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-1,3-difluoro-2-nitrobenzene with various arylboronic acids. This protocol is designed to serve as a comprehensive guide for synthesizing substituted 2,6-difluoro-3-nitrobiphenyls, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1] For electron-deficient substrates such as this compound, careful optimization of the reaction conditions is crucial to achieve high yields and minimize side reactions. The presence of two fluorine atoms and a nitro group significantly influences the electronic properties of the aryl bromide, making it a challenging yet interesting substrate for cross-coupling reactions. This document outlines recommended starting conditions and potential optimization strategies based on established protocols for structurally similar compounds.

Data Presentation: Recommended Reaction Conditions

The following tables summarize recommended starting conditions for the Suzuki coupling of this compound with a generic arylboronic acid. These conditions are compiled from protocols successfully applied to other electron-deficient aryl bromides.

Table 1: General Reaction Parameters for Conventional Heating

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (3-5 mol%)Pd(PPh₃)₄ is a common choice, while PdCl₂(dppf) can be effective for challenging substrates.
Base K₂CO₃ (2-3 equiv.) or Cs₂CO₃ (2-3 equiv.)Cs₂CO₃ is a stronger base and can be more effective in difficult couplings.
Solvent System Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMF/H₂O (9:1)The choice of solvent can significantly impact the reaction rate and yield.
Temperature 80-100 °CThe optimal temperature will depend on the specific substrates and catalyst used.
Reaction Time 2-24 hoursReaction progress should be monitored by TLC or LC-MS.
Arylboronic Acid 1.1-1.5 equivalentsA slight excess of the boronic acid is typically used to ensure complete consumption of the aryl bromide.

Table 2: Suggested Conditions for Microwave-Assisted Suzuki Coupling

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd/C (5-10 mol%)Heterogeneous catalysts like Pd/C can be advantageous for easier purification.[2][3]
Base K₂CO₃ (2-3 equiv.) or Na₂CO₃ (2-3 equiv.)Inorganic bases are generally effective in microwave-assisted reactions.
Solvent System Ethanol/H₂O (1:1) or DMF/H₂O (9:1)Solvents with high dielectric constants are preferred for efficient microwave heating.[4]
Temperature 100-150 °CMicrowave heating can significantly reduce reaction times.[5][6][7]
Reaction Time 10-60 minutesOptimization of reaction time is crucial to prevent degradation of products.
Arylboronic Acid 1.2-1.5 equivalentsA moderate excess of the boronic acid is recommended.

Experimental Protocols

General Protocol for Suzuki Coupling (Conventional Heating)

This protocol provides a starting point for the Suzuki coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent (e.g., 1,4-Dioxane and Water)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the palladium catalyst (0.05 equiv.) to the flask under the inert atmosphere.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The reaction concentration is typically 0.1 to 0.5 M with respect to the aryl bromide.

  • Attach a condenser and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Mandatory Visualization

Suzuki Coupling Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Coupling_Workflow Start Start Reagents Combine Reactants: - this compound - Arylboronic Acid - Base Start->Reagents Inert_Atmosphere Establish Inert Atmosphere Reagents->Inert_Atmosphere Add_Catalyst Add Palladium Catalyst Inert_Atmosphere->Add_Catalyst Add_Solvent Add Degassed Solvent Add_Catalyst->Add_Solvent Reaction Heat Reaction Mixture (Conventional or Microwave) Add_Solvent->Reaction Monitoring Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product: 2,6-Difluoro-3-nitro-biphenyl derivative Purification->Product End End Product->End

General workflow for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) Ox_Add Oxidative Addition Pd0->Ox_Add PdII_Aryl Ar-Pd(II)-X(L₂) Ox_Add->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Biaryl Red_Elim Reductive Elimination PdII_Biaryl->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-Ar' (Coupled Product) Red_Elim->Product Aryl_Halide Ar-X (this compound) Aryl_Halide->Ox_Add Boronic_Acid Ar'-B(OH)₂ (Arylboronic Acid) Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Reduction of 5-Bromo-1,3-difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reduction of the nitro group in 5-Bromo-1,3-difluoro-2-nitrobenzene to yield the corresponding aniline, 2-Bromo-4,6-difluoroaniline. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds, where the resulting aniline serves as a versatile intermediate for further functionalization.

The choice of reducing agent is crucial and depends on the presence of other functional groups in the molecule, as well as considerations of cost, scale, and environmental impact. This document outlines three common and effective methods for this reduction: catalytic hydrogenation, reduction with iron powder, and reduction with tin(II) chloride.

Data Presentation: Comparison of Reduction Methods

The following table summarizes quantitative data for different methods of reducing a nitro group in fluorinated bromo-nitrobenzene derivatives. It is important to note that while Protocol 1 is based on a closely related substrate, Protocols 2 and 3 are representative methods for this class of compounds and the yields are typical for such reactions.

Protocol Reducing Agent/Catalyst Solvent Temperature Reaction Time Yield (%) Reference
1H₂ (g), 10% Pd/C, Et₃NMethanol50°C2.5 hours93[1]
2Fe powder, NH₄ClEthanol/H₂OReflux2-4 hours85-95 (Typical)Representative
3SnCl₂·2H₂O, HCl (conc.)EthanolReflux1-3 hours80-90 (Typical)Representative

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from a procedure for a structurally similar substrate and is expected to be highly effective for the reduction of this compound.[1] Catalytic hydrogenation is often the method of choice due to its high efficiency and clean reaction profile.

Materials:

  • This compound

  • 10% Palladium on activated carbon (Pd/C, 50% wet)

  • Methanol (MeOH)

  • Triethylamine (Et₃N)

  • Hydrogen gas (H₂)

  • Celite®

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Hydrogenation vessel or a two-neck round-bottom flask equipped with a magnetic stirrer and a balloon filled with hydrogen

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.

  • Addition of Catalyst and Base: To this solution, carefully add 10% Pd/C (50% wet, ~5 mol%) and triethylamine (0.03 eq).

  • Hydrogenation: Seal the vessel and replace the atmosphere with hydrogen gas. If using a balloon, evacuate and backfill the flask with hydrogen three times. Pressurize the vessel with hydrogen (or maintain a hydrogen atmosphere with a balloon) and stir the reaction mixture vigorously at 50°C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2.5 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filtration: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethyl acetate.

  • Extraction and Drying: Combine the filtrates and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2-Bromo-4,6-difluoroaniline. The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Reduction with Iron Powder and Ammonium Chloride

This method provides a cost-effective and scalable alternative to catalytic hydrogenation and avoids the use of heavy metals like tin.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), iron powder (3.0-5.0 eq), and ammonium chloride (1.0-1.5 eq).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and add saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the organic phase under reduced pressure to afford 2-Bromo-4,6-difluoroaniline.

Protocol 3: Reduction with Tin(II) Chloride

Tin(II) chloride is a classic and reliable reagent for the reduction of aromatic nitro compounds, especially in the presence of other reducible functional groups.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Addition of Reagent: Add Tin(II) chloride dihydrate (3.0-4.0 eq) to the solution.

  • Reaction: Carefully add concentrated hydrochloric acid and heat the mixture to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is usually complete within 1-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully basify with a sodium hydroxide solution until the tin salts precipitate as tin(IV) oxide.

  • Extraction: Extract the mixture with ethyl acetate. The tin salts may be slow to filter; extraction is often more practical.

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the organic layer under reduced pressure to give 2-Bromo-4,6-difluoroaniline.

Visualizations

General Experimental Workflow

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start This compound reaction Reduction Reaction start->reaction reagents Reducing Agent (e.g., H2/Pd/C, Fe/NH4Cl, SnCl2) reagents->reaction solvent Solvent (e.g., Methanol, Ethanol/H2O) solvent->reaction filtration Filtration (Removal of catalyst/salts) reaction->filtration extraction Extraction filtration->extraction drying Drying extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration chromatography Column Chromatography (if necessary) concentration->chromatography product 2-Bromo-4,6-difluoroaniline chromatography->product

Caption: General workflow for the reduction of this compound.

Signaling Pathway of Reduction Methods

G cluster_methods Reduction Methods start This compound pdc Catalytic Hydrogenation (H2, Pd/C) start->pdc High Yield Clean fe Iron Reduction (Fe, NH4Cl) start->fe Cost-effective Scalable sncl2 Tin(II) Chloride Reduction (SnCl2, HCl) start->sncl2 Good Chemoselectivity product 2-Bromo-4,6-difluoroaniline pdc->product fe->product sncl2->product

Caption: Different pathways for the reduction of the nitro group.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 5-Bromo-1,3-difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of heterocyclic compounds, valuable scaffolds in drug discovery, utilizing 5-Bromo-1,3-difluoro-2-nitrobenzene as a starting material. The following sections outline a multi-step synthetic pathway to access quinoxaline derivatives, which are known for their diverse biological activities.

Introduction

This compound is a versatile chemical intermediate in the production of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of multiple reactive sites: a nitro group that can be reduced to an amine, and halogen atoms (bromine and fluorine) that are susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[2][3] This allows for the construction of complex molecular architectures, including various heterocyclic systems.

This document details a synthetic route commencing with the reduction of this compound to the corresponding aniline, followed by its conversion to a substituted o-phenylenediamine, and subsequent cyclization to a quinoxaline derivative. Quinoxalines are a class of heterocyclic compounds with a wide range of pharmacological properties, including anticancer and antimicrobial activities.[4]

Overall Synthetic Strategy

The synthesis of quinoxaline derivatives from this compound is a multi-step process. The key steps involve the reduction of the nitro group, followed by the introduction of a second amino group to form an o-phenylenediamine intermediate, which is then cyclized.

Synthetic_Pathway start This compound step1 Reduction of Nitro Group start->step1 intermediate1 4-Bromo-2,6-difluoroaniline step1->intermediate1 step2 Ortho-Diamination intermediate1->step2 intermediate2 Substituted o-Phenylenediamine step2->intermediate2 step3 Cyclization intermediate2->step3 product Quinoxaline Derivative step3->product

Caption: Overall workflow for the synthesis of quinoxaline derivatives.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2,6-difluoroaniline (Reduction of Nitro Group)

This protocol describes the reduction of the nitro group in this compound to an amino group, yielding 4-Bromo-2,6-difluoroaniline. This is a crucial first step in the synthesis of many heterocyclic compounds.

Reaction Scheme:

Reduction_Reaction cluster_reagents reactant This compound product 4-Bromo-2,6-difluoroaniline reactant->product reagent Fe / NH4Cl, EtOH/H2O

Caption: Reduction of this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
This compound237.9910.0 g42.0
Iron powder (Fe)55.8514.1 g252.0
Ammonium chloride (NH4Cl)53.4913.5 g252.0
Ethanol (EtOH)46.07150 mL-
Water (H2O)18.0250 mL-

Procedure:

  • To a stirred suspension of iron powder and ammonium chloride in a mixture of ethanol and water in a round-bottom flask, add this compound.

  • Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure 4-Bromo-2,6-difluoroaniline.

Expected Yield: 80-90%

Step 2: Synthesis of a Substituted o-Phenylenediamine

This step involves the conversion of 4-Bromo-2,6-difluoroaniline to a suitable o-phenylenediamine derivative. A common method is the introduction of a nitro group ortho to the amine, followed by reduction.

Reaction Scheme:

Diamination_Reaction cluster_reagents reactant 4-Bromo-2,6-difluoroaniline product 4-Bromo-2-fluoro-benzene-1,2-diamine reactant->product reagent1 1. HNO3 / H2SO4 reagent2 2. Fe / NH4Cl, EtOH/H2O

Caption: Synthesis of a substituted o-phenylenediamine.

Materials (Nitration Step):

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
4-Bromo-2,6-difluoroaniline208.015.0 g24.0
Sulfuric acid (H2SO4, 98%)98.0820 mL-
Nitric acid (HNO3, 70%)63.011.8 mL28.8

Procedure (Nitration):

  • Dissolve 4-Bromo-2,6-difluoroaniline in concentrated sulfuric acid at 0 °C in a round-bottom flask.

  • Slowly add a mixture of nitric acid and sulfuric acid dropwise to the solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry to obtain the crude nitro-aniline derivative.

Materials and Procedure (Reduction):

Follow the same procedure as in Step 1 for the reduction of the newly introduced nitro group to an amine, using appropriate stoichiometric amounts of reagents based on the quantity of the nitro-aniline derivative obtained.

Expected Yield: 60-70% over two steps.

Step 3: Synthesis of a Quinoxaline Derivative (Cyclization)

This protocol describes the condensation of the o-phenylenediamine derivative with a 1,2-dicarbonyl compound to form the quinoxaline ring system.

Reaction Scheme:

Cyclization_Reaction cluster_reagents reactant1 4-Bromo-2-fluoro-benzene-1,2-diamine product 6-Bromo-8-fluoro-2,3-diphenylquinoxaline reactant1->product reactant2 Benzil reactant2->product reagent Acetic Acid, 75 °C

Caption: Cyclization to form a quinoxaline derivative.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
4-Bromo-2-fluoro-benzene-1,2-diamine205.021.0 g4.88
Benzil210.231.13 g5.37
Acetic acid60.0525 mL-

Procedure:

  • Dissolve the substituted o-phenylenediamine and benzil in acetic acid in a round-bottom flask.

  • Heat the reaction mixture at 75 °C for 6 hours.

  • Cool the mixture in an ice bath until a precipitate forms.

  • Collect the precipitate by suction filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.

Expected Yield: 85-95%

Quantitative Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Typical Yield (%)Melting Point (°C)
4-Bromo-2,6-difluoroanilineC6H4BrF2N208.0180-9063-65
4-Bromo-2-fluoro-benzene-1,2-diamineC6H6BrFN2205.0260-70 (2 steps)N/A
6-Bromo-8-fluoro-2,3-diphenylquinoxalineC20H12BrFN2379.2385-95N/A

Applications in Drug Development

The synthesized heterocyclic compounds, particularly quinoxaline and benzimidazole derivatives, are of significant interest in drug development. For instance, certain compounds derived from related starting materials have been investigated as inhibitors of the Keap1-Nrf2 protein-protein interaction.[5] The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, and its modulation is a therapeutic strategy for a range of diseases, including cancer and inflammatory conditions.[6]

Signaling Pathway Diagram

The Keap1-Nrf2 signaling pathway is a key target for many therapeutic interventions. Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Inhibitors can disrupt the Keap1-Nrf2 interaction, leading to Nrf2 accumulation and the transcription of antioxidant response element (ARE)-dependent genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Ub Ubiquitin Keap1->Ub Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Ub->Nrf2 Inhibitor Inhibitor (e.g., Quinoxaline derivative) Inhibitor->Keap1 Inhibits Interaction ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

References

Synthesis of 5-Bromo-1,3-difluoro-2-nitrobenzene and Its Derivatives: A Laboratory Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory-scale synthesis of 5-Bromo-1,3-difluoro-2-nitrobenzene and its key derivatives. This versatile building block is a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The protocols outlined below cover the synthesis of the parent compound and subsequent transformations, including reduction of the nitro group, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions.

Synthesis of this compound

The synthesis of this compound is achieved through the oxidation of 4-Bromo-2,6-difluoroaniline.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound is provided in Table 1.[2] In a typical procedure, 4-Bromo-2,6-difluoroaniline is dissolved in glacial acetic acid and slowly added to a heated suspension of sodium perborate tetrahydrate in glacial acetic acid.[2] The reaction progress is monitored by Thin Layer Chromatography (TLC).[2]

Table 1: Synthesis of this compound [2]

ParameterValue
Starting Material 4-Bromo-2,6-difluoroaniline
Reagent Sodium perborate tetrahydrate
Solvent Glacial Acetic Acid
Temperature 65 °C
Reaction Time Approximately 26 hours (with staged reagent addition)
Work-up Filtration, precipitation in ice-cold water
Product This compound
Yield 60%
Appearance Yellow solid

Note: The synthesis of the precursor, 4-Bromo-2,6-difluoroaniline, can be achieved by the bromination of 2,6-difluoroaniline in acetic acid, with a reported yield of 92%.[3]

Synthesis Workflow:

SynthesisWorkflow start 4-Bromo-2,6-difluoroaniline reaction Oxidation (65 °C) start->reaction 1.0 eq reagent Sodium perborate tetrahydrate Glacial Acetic Acid reagent->reaction 5.0 eq (staged) workup Work-up (Filtration, Precipitation) reaction->workup product This compound workup->product 60% Yield

Caption: General workflow for the synthesis of this compound.

Synthesis of this compound Derivatives

This compound is a versatile platform for the synthesis of a variety of derivatives, primarily through three key reaction pathways: reduction of the nitro group, nucleophilic aromatic substitution, and Suzuki cross-coupling.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, yielding 4-Bromo-2,6-difluoroaniline, a valuable intermediate for further functionalization.

Experimental Protocol:

While a specific protocol for the reduction of this compound was not found in the provided search results, a general procedure for the reduction of nitroarenes using tin(II) chloride and hydrochloric acid is a well-established method. A theoretical study supports the mechanism of this reaction.[4]

Table 2: General Protocol for Nitro Group Reduction

ParameterValue
Starting Material This compound
Reducing Agent Tin(II) chloride dihydrate (SnCl₂)
Acid Concentrated Hydrochloric Acid (HCl)
Solvent Ethanol or Acetic Acid
Temperature Reflux
Work-up Basification, extraction
Product 4-Bromo-2,6-difluoroaniline

Reaction Pathway:

ReductionPathway start This compound product 4-Bromo-2,6-difluoroaniline start->product Reduction reagents SnCl2 / HCl reagents->product

Caption: Reduction of the nitro group to form an aniline derivative.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution, allowing for the displacement of the fluorine atoms by various nucleophiles.

Experimental Protocol:

A general protocol for the alkylthiolation of a related compound, 1,3,5-tribromo-2,4-difluorobenzene, provides a template for SNAr reactions on this compound.[5]

Table 3: General Protocol for Nucleophilic Aromatic Substitution (Thiolation) [5]

ParameterValue
Starting Material This compound
Nucleophile 1-Propanethiol
Base Sodium hydroxide (NaOH)
Solvent 95% Ethanol
Temperature 80 °C
Reaction Time Overnight
Work-up Acidification, extraction, column chromatography
Product Propylthio-substituted derivative

Logical Relationship for SNAr:

SNArRelationship substrate This compound product Substituted Derivative substrate->product SNAr Reaction nucleophile Nucleophile (e.g., R-SH, R-OH, R-NH2) nucleophile->product

Caption: Nucleophilic aromatic substitution on the difluoronitrobenzene core.

Suzuki Cross-Coupling

The carbon-bromine bond in this compound is amenable to palladium-catalyzed Suzuki cross-coupling reactions, enabling the formation of carbon-carbon bonds with various aryl and vinyl boronic acids.

Experimental Protocol:

A general procedure for the Suzuki coupling of an aryl bromide with an arylboronic acid is presented in Table 4. This can be adapted for this compound.

Table 4: General Protocol for Suzuki Cross-Coupling

ParameterValue
Starting Material This compound
Coupling Partner Arylboronic acid
Catalyst Palladium(II) acetate (Pd(OAc)₂)
Ligand Triphenylphosphine (PPh₃) or other phosphine ligands
Base Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
Solvent System Acetonitrile/Water or Toluene/Water
Temperature 80 °C (Reflux)
Reaction Time 1-2 hours
Work-up Extraction, column chromatography
Product Biaryl derivative

Suzuki Coupling Experimental Workflow:

SuzukiWorkflow start Combine Reactants: - this compound - Arylboronic acid - Base (K2CO3) - Catalyst (Pd(dppf)Cl2) dissolve Add Solvent (e.g., MeCN/H2O) start->dissolve react Heat to Reflux (e.g., 80 °C, 1-2 h) dissolve->react workup Work-up: - Add silica - Rotovap - Column chromatography react->workup product Purified Biaryl Product workup->product

Caption: Step-by-step workflow for a typical Suzuki cross-coupling reaction.

References

Application Notes and Protocols for Monitoring Reactions of 5-Bromo-1,3-difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving 5-Bromo-1,3-difluoro-2-nitrobenzene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below utilize common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to track reaction progress, determine kinetic profiles, and identify potential impurities.

Introduction

This compound is a versatile building block in organic synthesis, frequently employed in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. Accurate and reliable monitoring of its reactions is crucial for process optimization, yield maximization, and ensuring the purity of the final product. The choice of analytical method depends on the specific reaction conditions, the properties of the reactants and products, and the information required (e.g., real-time monitoring vs. offline analysis).

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a robust and widely used technique for monitoring the progress of reactions involving this compound. It allows for the separation and quantification of the starting material, intermediates, and products in a reaction mixture.

Application: Monitoring Nucleophilic Aromatic Substitution (SNAr)

A common reaction of this compound is the displacement of one of the fluoride atoms by a nucleophile. The following protocol is a general guideline for monitoring such a reaction.

Experimental Protocol: HPLC Analysis

  • Sample Preparation:

    • At designated time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to stop the reaction and prevent further conversion.

    • If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient Program:

      • Start with 30% B.

      • Ramp to 95% B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 30% B over 1 minute.

      • Hold at 30% B for 2 minutes for column re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV detector at a wavelength of 254 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material, product(s), and any significant intermediates by running standards of each component.

    • Integrate the peak areas to determine the relative concentrations of each species at different time points.

    • Plot the concentration of the starting material and product(s) as a function of time to determine the reaction kinetics.

Data Presentation

Time (min)Peak Area (Starting Material)Peak Area (Product)% Conversion
01,250,00000
30875,000350,00028
60562,500650,00055
120125,0001,050,00090
240< 10,0001,150,000>99

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. It is particularly useful for identifying and quantifying the components of a reaction mixture, including byproducts.

Application: Monitoring Suzuki-Miyaura Cross-Coupling

This compound can undergo palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. GC-MS can be used to monitor the consumption of the starting material and the formation of the coupled product.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • At selected time intervals, take a small sample (e.g., 20 µL) from the reaction mixture.

    • Quench the reaction by adding the sample to a vial containing a suitable solvent (e.g., 1 mL of ethyl acetate) and an internal standard (e.g., dodecane).

    • Vortex the mixture and, if necessary, pass it through a small plug of silica gel to remove the catalyst and other non-volatile components.

  • GC-MS System and Conditions:

    • GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 20 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

  • Data Analysis:

    • Identify the peaks for the starting material and the product based on their retention times and mass spectra.

    • Quantify the components by comparing their peak areas to that of the internal standard.

    • Monitor the disappearance of the starting material and the appearance of the product over time.

Data Presentation

Time (h)Retention Time (min) - Starting MaterialRetention Time (min) - ProductArea Ratio (Product/Internal Standard)
08.52-0
18.5212.340.45
28.5212.340.88
4-12.341.25
6-12.341.26

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Real-Time Monitoring

In-situ (or online) NMR spectroscopy is a non-destructive technique that allows for the real-time monitoring of a chemical reaction as it occurs within the NMR tube.[1] Due to the presence of fluorine atoms in this compound, 19F NMR is a particularly powerful tool for reaction monitoring.

Application: Real-Time Monitoring of a Substitution Reaction

Experimental Protocol: In-Situ 19F NMR Monitoring

  • Sample Preparation:

    • In an NMR tube, dissolve this compound in a suitable deuterated solvent (e.g., DMSO-d6).

    • Add a known amount of an internal standard with a distinct 19F signal (e.g., trifluorotoluene).

    • Acquire an initial 19F NMR spectrum (t=0).

    • Carefully add the nucleophile to the NMR tube, quickly mix, and place the tube in the NMR spectrometer.

  • NMR Spectrometer and Parameters:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Nucleus: 19F.

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 5 seconds (to ensure quantitative measurements).

    • Number of Scans: 4-16 (depending on concentration and desired time resolution).

    • Data Acquisition: Set up an arrayed experiment to automatically acquire spectra at regular time intervals (e.g., every 5 minutes).

  • Data Analysis:

    • Process the series of 19F NMR spectra.

    • Integrate the signals corresponding to the fluorine atoms of the starting material and the product(s) relative to the internal standard.

    • The disappearance of the signals for the starting material and the appearance of new signals for the product will provide a kinetic profile of the reaction.

Data Presentation

Time (min)Integral (Starting Material 19F Signal)Integral (Product 19F Signal)
02.000.00
101.580.42
300.881.12
600.321.68
120< 0.051.95

Visualizations

HPLC_Workflow reaction Reaction Mixture aliquot Withdraw Aliquot reaction->aliquot quench Quench Reaction aliquot->quench filter Filter Sample quench->filter hplc HPLC Analysis filter->hplc data Data Processing hplc->data

Caption: Workflow for HPLC-based reaction monitoring.

GCMS_Workflow reaction Reaction Mixture sampling Take Sample & Add Internal Standard reaction->sampling extraction Liquid-Liquid Extraction / Filtration sampling->extraction gcms GC-MS Analysis extraction->gcms analysis Data Analysis gcms->analysis NMR_Workflow prepare Prepare Sample in NMR Tube t0_scan Acquire t=0 Spectrum prepare->t0_scan initiate Initiate Reaction in Tube t0_scan->initiate monitor Automated Time-course Acquisition initiate->monitor process Process and Integrate Spectra monitor->process

References

Application Note: Purification of 5-Bromo-1,3-difluoro-2-nitrobenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the purification of 5-Bromo-1,3-difluoro-2-nitrobenzene, a key intermediate in pharmaceutical synthesis, using the recrystallization technique. The described method effectively removes impurities, leading to a significant enhancement in the compound's purity, which is critical for downstream applications in drug development and manufacturing.

Data Summary

The recrystallization process demonstrates a marked improvement in the purity of this compound, with a high recovery yield. The following table summarizes the typical quantitative data obtained from the purification process.

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by HPLC) ~98.0%≥99.5%
Appearance Yellowish solidOff-white crystalline solid
Yield N/A~85-95%
Melting Point Not sharp, broad rangeSharp, defined range

Experimental Protocol

This protocol outlines the step-by-step procedure for the recrystallization of this compound using ethanol as the solvent.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula and weighing balance

  • Glass stirring rod

Procedure:

  • Dissolution:

    • Weigh the crude this compound and place it in an Erlenmeyer flask.

    • Add a minimal amount of ethanol to the flask. For every 1 gram of crude product, start with approximately 5-10 mL of ethanol.

    • Gently heat the mixture using a heating mantle or a hot plate with a water bath while continuously stirring with a glass rod.

    • Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel with filter paper by pouring hot ethanol through it.

    • Quickly pour the hot solution containing the dissolved product through the preheated funnel to remove the insoluble impurities.

  • Crystallization:

    • Allow the hot, clear solution to cool down slowly to room temperature. Do not disturb the flask during this cooling period to promote the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.

  • Isolation and Washing:

    • Set up a Buchner funnel with filter paper for vacuum filtration.

    • Wet the filter paper with a small amount of cold ethanol.

    • Pour the cold slurry of crystals into the Buchner funnel and apply the vacuum to separate the crystals from the mother liquor.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air-dry them.

    • For complete drying, transfer the crystals to a watch glass or a drying dish and place them in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process for purifying this compound.

Recrystallization_Workflow A Crude Product (this compound) B Dissolution (Hot Ethanol) A->B Add Solvent C Hot Filtration (Optional, removes insoluble impurities) B->C If needed D Cooling & Crystallization (Slow cooling to RT, then ice bath) B->D If no insolubles C->D E Vacuum Filtration (Isolate crystals) D->E Separate F Washing (Cold Ethanol) E->F Rinse G Drying (Vacuum oven) F->G Remove Solvent H Pure Crystalline Product (≥99.5% Purity) G->H Purification_Logic Start Crude Solid (Mixture of product and impurities) Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Filter Hot Gravity Filtration Dissolve->Filter if solids present Cool Slow Cooling & Crystallization Dissolve->Cool if no solids present Insoluble Insoluble Impurities (Removed) Filter->Insoluble Filter->Cool Isolate Vacuum Filtration Cool->Isolate MotherLiquor Mother Liquor (Contains soluble impurities) Isolate->MotherLiquor Pure Pure Crystals Isolate->Pure

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1,3-difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Bromo-1,3-difluoro-2-nitrobenzene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic pathways to obtain this compound are:

  • Direct nitration of 1-Bromo-3,5-difluorobenzene: This is a common and direct electrophilic aromatic substitution reaction.

  • Oxidation of 4-Bromo-2,6-difluoroaniline: This method involves the oxidation of the corresponding aniline derivative.

Q2: What is a typical yield for the synthesis of this compound?

A2: The reported yields can vary depending on the chosen synthetic route and reaction conditions. A yield of 60% has been reported for the synthesis starting from 4-Bromo-2,6-difluoroaniline[1]. For the nitration of similar brominated aromatic compounds, yields can range from 65% to 80%, contingent on reaction parameters[2].

Q3: How can I purify the final product?

A3: Purification of this compound typically involves the following steps:

  • Quenching: The reaction mixture is poured into ice-cold water to precipitate the crude product.

  • Filtration: The solid product is collected by filtration.

  • Washing: The filter cake is washed with cold water to remove residual acids and water-soluble impurities.

  • Recrystallization: The crude product can be recrystallized from a suitable solvent, such as ethanol, to achieve higher purity.

Q4: What are the main safety precautions to consider during the synthesis?

A4: The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols. Key safety considerations include:

  • Working in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Careful handling of concentrated acids (sulfuric and nitric acid) and bromine, which are corrosive and toxic.

  • Being aware of the exothermic nature of the nitration reaction and ensuring proper temperature control.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).- Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish.
Suboptimal reaction temperature.- For the nitration of 1-bromo-3,5-difluorobenzene, maintain the temperature within the optimal range (typically 0-10°C for the addition of the nitrating mixture and then allowing it to warm to room temperature).- For the oxidation of 4-bromo-2,6-difluoroaniline, maintain the temperature at 65°C as per the protocol[1].
Inefficient nitrating agent.- Ensure the use of fresh, concentrated nitric and sulfuric acids.- The ratio of sulfuric acid to nitric acid is crucial for the formation of the nitronium ion; a 1:1 ratio is commonly used.
Loss of product during work-up.- Ensure complete precipitation of the product by using a sufficient amount of ice-cold water.- Minimize the loss during filtration and washing steps.
Formation of Impurities Over-nitration (di-nitration).- Strictly control the reaction temperature; higher temperatures can promote the formation of di-nitro byproducts.- Use a stoichiometric amount of the nitrating agent.
Formation of undesired isomers.- The directing effects of the bromo and fluoro groups on the aromatic ring favor the desired isomer. However, minor amounts of other isomers can form.- Optimize the reaction temperature to improve regioselectivity.
Incomplete removal of starting material.- Monitor the reaction to completion using TLC.- If necessary, adjust the stoichiometry of the reagents.
Purification Challenges Oily product instead of solid.- This could be due to the presence of impurities or residual solvent.- Try triturating the oily product with a non-polar solvent like hexane to induce crystallization.- Ensure complete removal of the recrystallization solvent.
Difficulty in removing colored impurities.- Consider treating the crude product with activated charcoal during recrystallization to remove colored impurities.

Experimental Protocols

Protocol 1: Synthesis from 4-Bromo-2,6-difluoroaniline[1]

This protocol describes the synthesis of this compound via the oxidation of 4-Bromo-2,6-difluoroaniline.

Materials:

  • 4-Bromo-2,6-difluoroaniline

  • Sodium perborate tetrahydrate (NaBO₃·4H₂O)

  • Glacial acetic acid

Procedure:

  • Suspend sodium perborate tetrahydrate (18.5 g, 0.12 mol, 5.0 eq) in glacial acetic acid (125 mL) and heat the suspension to 65°C.

  • Dissolve 4-Bromo-2,6-difluoroaniline (5.0 g, 24.0 mmol, 1.0 eq) in glacial acetic acid (50 mL).

  • Slowly add the aniline solution to the heated suspension over 4 hours.

  • After the addition is complete, heat the reaction mixture for an additional 3 hours.

  • Add a second portion of NaBO₃·4H₂O (6.0 g, 30.0 mmol).

  • Stir the mixture for 14 hours.

  • Add a third portion of the oxidizing agent (9.0 g, 45.0 mmol).

  • Monitor the reaction for full consumption of the starting material by TLC (approximately 9 hours after the third addition).

  • Cool the mixture to room temperature and remove the formed solid by filtration.

  • Pour the filtrate into ice-cold water (300 mL).

  • Filter the precipitated solid and dry it to obtain this compound as a yellow solid.

Reported Yield: 3.40 g (60%)[1].

Protocol 2: General Procedure for Nitration of 1-Bromo-3,5-difluorobenzene

This is a general protocol adapted from standard nitration procedures for halogenated benzenes. Optimization of specific parameters may be required.

Materials:

  • 1-Bromo-3,5-difluorobenzene

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5°C in an ice bath.

  • Slowly add concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10°C to prepare the nitrating mixture.

  • In a separate flask, dissolve 1-Bromo-3,5-difluorobenzene in a suitable solvent like dichloromethane or use it neat if it is a liquid at room temperature.

  • Slowly add the 1-Bromo-3,5-difluorobenzene solution to the cold nitrating mixture dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (monitor by TLC to determine completion).

  • Carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Stir until the ice has melted, and the crude product precipitates.

  • Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Data Presentation

Table 1: Comparison of Synthesis Routes

Parameter Route 1: Oxidation of 4-Bromo-2,6-difluoroaniline Route 2: Nitration of 1-Bromo-3,5-difluorobenzene (Expected)
Starting Material 4-Bromo-2,6-difluoroaniline1-Bromo-3,5-difluorobenzene
Reagents Sodium perborate tetrahydrate, Glacial acetic acidConcentrated Nitric Acid, Concentrated Sulfuric Acid
Reported/Expected Yield 60%[1]65-80% (based on similar reactions)[2]
Key Advantages Milder oxidizing agent compared to mixed acids.More direct route, potentially higher yielding.
Key Disadvantages Multi-step addition of oxidant, longer reaction time.Use of highly corrosive and hazardous acids, exothermic reaction requires careful temperature control.

Visualizations

experimental_workflow_oxidation cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Suspend NaBO3·4H2O in glacial acetic acid C Heat suspension to 65°C A->C B Dissolve 4-Bromo-2,6-difluoroaniline in glacial acetic acid D Slowly add aniline solution (4 hours) B->D C->D E Heat for 3 hours D->E F Add 2nd portion of NaBO3·4H2O E->F G Stir for 14 hours F->G H Add 3rd portion of NaBO3·4H2O G->H I Monitor by TLC H->I J Cool to room temperature I->J K Filter solid J->K L Pour filtrate into ice water K->L M Filter precipitated product L->M N Dry the product M->N

Caption: Experimental workflow for the synthesis of this compound via oxidation.

troubleshooting_low_yield Start Low Yield Observed Cause1 Incomplete Reaction? Start->Cause1 Cause2 Suboptimal Temperature? Start->Cause2 Cause3 Inefficient Nitrating Agent? Start->Cause3 Cause4 Product Loss During Work-up? Start->Cause4 Sol1 - Monitor by TLC - Extend reaction time - Increase temperature slightly Cause1->Sol1 Yes Sol2 - Check thermometer calibration - Ensure proper cooling/heating Cause2->Sol2 Yes Sol3 - Use fresh concentrated acids - Verify acid ratio Cause3->Sol3 Yes Sol4 - Ensure complete precipitation - Careful filtration and washing Cause4->Sol4 Yes

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Technical Support Center: Synthesis of 5-Bromo-1,3-difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1,3-difluoro-2-nitrobenzene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common synthetic routes to this compound?

There are two primary synthetic routes for this compound:

  • Oxidation of 4-Bromo-2,6-difluoroaniline: This method involves the oxidation of the corresponding aniline derivative. It is a common and often preferred route.[1][2]

  • Direct Nitration of 1-Bromo-3,5-difluorobenzene: This involves the electrophilic aromatic substitution of 1-Bromo-3,5-difluorobenzene. However, controlling regioselectivity to obtain the desired isomer can be challenging.

Q2: I am seeing a low yield in the synthesis from 4-Bromo-2,6-difluoroaniline. What could be the issue?

Low yields in the oxidation of 4-Bromo-2,6-difluoroaniline can be attributed to several factors:

  • Incomplete Reaction: The oxidation may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure the full consumption of the starting material.[3]

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Ensure the reaction is maintained at the recommended temperature to facilitate the reaction without promoting side reactions.

  • Purity of Starting Material: Impurities in the 4-Bromo-2,6-difluoroaniline can interfere with the reaction, leading to lower yields. Ensure the starting material is of high purity.

  • Formation of Side Products: Undesired side reactions can consume the starting material and reduce the yield of the desired product.

Q3: What are the potential side reactions when synthesizing this compound from 4-Bromo-2,6-difluoroaniline?

The oxidation of anilines can lead to several side products:

  • Azoxybenzenes: These are common byproducts in the oxidation of anilines, formed through the condensation of intermediate nitrosobenzene and phenylhydroxylamine species.[4][5][6]

  • Azobenzenes: Further reduction of azoxybenzenes can lead to the formation of azobenzenes.[7]

  • Over-oxidation/Degradation Products: Harsh reaction conditions can lead to the degradation of the aromatic ring, resulting in a complex mixture of byproducts.

Q4: I am attempting the direct nitration of 1-Bromo-3,5-difluorobenzene and getting a mixture of isomers. How can I improve the regioselectivity?

Achieving high regioselectivity in the nitration of polysubstituted benzenes can be difficult. The directing effects of the bromo and fluoro substituents determine the position of the incoming nitro group.

  • Steric Hindrance: The bulky bromine atom can sterically hinder the approach of the electrophile to the ortho positions.

  • Electronic Effects: Both fluorine and bromine are ortho, para-directing deactivators. The interplay of their inductive and resonance effects will influence the product distribution.

  • Reaction Conditions: The choice of nitrating agent, reaction temperature, and solvent can influence the isomer ratio. Careful optimization of these parameters is necessary.

Q5: How can I purify the final product, this compound?

Purification of the product is essential to remove unreacted starting materials and side products.

  • Crystallization: The crude product, which is often a solid, can be purified by recrystallization from a suitable solvent.[8]

  • Chromatography: Column chromatography can be employed to separate the desired product from isomeric impurities and other byproducts, especially when a high degree of purity is required.

  • Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be an effective purification method.[9]

Quantitative Data Summary

ParameterOxidation of 4-Bromo-2,6-difluoroanilineDirect Nitration of 1-Bromo-3,5-difluorobenzene
Starting Material 4-Bromo-2,6-difluoroaniline1-Bromo-3,5-difluorobenzene
Reagents Sodium perborate tetrahydrate, glacial acetic acid[3][10]Concentrated nitric acid, concentrated sulfuric acid[11]
Typical Yield ~60%[3]Variable, depends on isomer separation
Reported Purity >98% (after purification)Can be challenging to achieve high isomeric purity
Reaction Temperature 65°C[10]Typically low temperatures to control nitration

Experimental Protocol: Synthesis of this compound from 4-Bromo-2,6-difluoroaniline

This protocol is based on a reported literature procedure.[3][12]

Materials:

  • 4-Bromo-2,6-difluoroaniline

  • Sodium perborate tetrahydrate (NaBO₃·4H₂O)

  • Glacial acetic acid

  • Ice-cold water

Procedure:

  • Suspend sodium perborate tetrahydrate (5.0 eq) in glacial acetic acid.

  • Heat the suspension to 65°C.

  • Slowly add a solution of 4-Bromo-2,6-difluoroaniline (1.0 eq) in glacial acetic acid over 4 hours.

  • After the addition is complete, continue heating the reaction mixture for an additional 3 hours.

  • Add a second portion of sodium perborate tetrahydrate.

  • Continue stirring the mixture and monitor the reaction progress by TLC.

  • If the reaction is not complete after several hours, a third portion of the oxidizing agent can be added.

  • Once the starting material is fully consumed (as indicated by TLC), cool the mixture to room temperature.

  • Filter the reaction mixture to remove any solid byproducts.

  • Pour the filtrate into ice-cold water to precipitate the product.

  • Filter the precipitated solid and dry it to obtain this compound as a yellow solid.

Visualizing Reaction Pathways

Synthesis_Side_Reactions cluster_main Main Synthesis Pathway cluster_side Potential Side Reactions start 4-Bromo-2,6-difluoroaniline product This compound start->product Oxidation incomplete Incomplete Oxidation (Unreacted Starting Material) start->incomplete Insufficient Oxidant/ Reaction Time azoxy Azoxybenzene Byproduct start->azoxy Condensation of Intermediates oxidant Oxidizing Agent (e.g., Sodium Perborate) oxidant->product degradation Degradation Products product->degradation Harsh Conditions azo Azobenzene Byproduct azoxy->azo Further Reduction

Caption: Main synthesis pathway and potential side reactions in the synthesis of this compound.

References

common impurities in commercial 5-Bromo-1,3-difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving commercial 5-Bromo-1,3-difluoro-2-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound typically has a purity of 98% or higher. Potential impurities are primarily related to the synthetic route, which commonly involves the oxidation of 4-Bromo-2,6-difluoroaniline.

Common Impurities Include:

  • Unreacted Starting Material: 4-Bromo-2,6-difluoroaniline may be present in trace amounts.

  • Over-oxidation Byproducts: The oxidation of the aniline precursor can sometimes lead to the formation of small quantities of azoxy and azo compounds.

  • Isomeric Impurities: Depending on the synthesis of the starting material, trace amounts of other bromodifluoronitrobenzene isomers could be present.

  • Residual Solvents: Solvents used during synthesis and purification, such as acetic acid, may be present in trace amounts.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound can be reliably determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. For detailed methodologies, please refer to the "Experimental Protocols" section below.

Q3: What is the typical appearance and stability of this compound?

A3: this compound is typically a yellow solid at room temperature. It is a stable compound under standard laboratory storage conditions (cool, dry, and dark). However, it is a reactive molecule and should be handled with appropriate care, avoiding strong oxidizing and reducing agents.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments using this compound.

Issue 1: Low Yield in Suzuki Coupling Reactions
Possible Cause Troubleshooting Step
Impurities in the Starting Material The presence of unreacted 4-Bromo-2,6-difluoroaniline can interfere with the catalytic cycle of the Suzuki reaction. It is recommended to check the purity of the this compound lot by HPLC or NMR. If significant starting material is detected, purification by recrystallization or column chromatography may be necessary.
Decomposition of the Reagent Although generally stable, prolonged exposure to harsh conditions (e.g., high temperatures, strong bases) can lead to decomposition. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use freshly degassed solvents.
Suboptimal Reaction Conditions The choice of palladium catalyst, ligand, base, and solvent is crucial for a successful Suzuki coupling. A screening of different reaction conditions may be required to optimize the yield for your specific substrate.
Issue 2: Incomplete or Sluggish Nucleophilic Aromatic Substitution (SNAr) Reactions
Possible Cause Troubleshooting Step
Insufficient Activation of the Aromatic Ring While the nitro and fluoro groups are strongly electron-withdrawing, the reactivity can be influenced by the nucleophile and reaction conditions. Consider using a stronger nucleophile or increasing the reaction temperature.
Presence of Azo or Azoxy Impurities These colored impurities, formed from side reactions during the synthesis of this compound, can potentially coordinate to metal catalysts or react with nucleophiles, leading to lower yields and complex reaction mixtures. Purity analysis is recommended.
Poor Solubility This compound may have limited solubility in some solvent systems. Ensure complete dissolution of the starting material before proceeding with the reaction. A change of solvent or the use of a co-solvent might be necessary.

Data Presentation

The following table summarizes the potential impurities and their likely concentration ranges in a typical commercial batch of this compound.

ImpurityChemical StructureTypical Concentration Range (%)
4-Bromo-2,6-difluoroanilineC₆H₄BrF₂N< 1.0
Azoxy/Azo ByproductsVaried< 0.5
Isomeric ImpuritiesC₆H₂BrF₂NO₂< 0.5
Residual Solvents (e.g., Acetic Acid)CH₃COOH< 0.2

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

    • Start with 30% acetonitrile and increase to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.

Protocol 2: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for identifying volatile impurities.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like dichloromethane.

Mandatory Visualization

impurity_identification_workflow start Commercial This compound hplc HPLC Analysis start->hplc nmr NMR Analysis start->nmr gcms GC-MS Analysis start->gcms purity Purity > 98%? hplc->purity impurities_identified Identify Impurities nmr->impurities_identified gcms->impurities_identified purity->impurities_identified No proceed Proceed with Experiment purity->proceed Yes purify Purification Required (Recrystallization/ Column Chromatography) impurities_identified->purify Known Impurities troubleshoot Troubleshoot Reaction Based on Impurity Profile impurities_identified->troubleshoot Unknown Impurities

Caption: Workflow for Impurity Identification.

suzuki_coupling_troubleshooting start Low Yield in Suzuki Coupling check_purity Check Purity of Starting Material (HPLC/NMR) start->check_purity impurity_present Starting Material Impurity (e.g., Aniline)? check_purity->impurity_present purify_sm Purify Starting Material impurity_present->purify_sm Yes check_setup Check Reaction Setup (Inert Atmosphere, Degassed Solvents) impurity_present->check_setup No rerun_reaction Re-run Reaction with Pure Starting Material purify_sm->rerun_reaction optimize_conditions Optimize Reaction Conditions (Catalyst, Ligand, Base, Solvent) optimize_conditions->rerun_reaction decomposition Reagent Decomposition? check_setup->decomposition decomposition->start Yes, Re-evaluate Stability decomposition->optimize_conditions No

Caption: Suzuki Coupling Troubleshooting Guide.

Technical Support Center: Purification of 5-Bromo-1,3-difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Bromo-1,3-difluoro-2-nitrobenzene.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and recommended solutions.

Issue 1: Low Purity of the Final Product After Initial Filtration

  • Potential Cause 1: Incomplete Reaction. The crude product may contain unreacted starting material, 4-Bromo-2,6-difluoroaniline.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material before workup.[1] If the reaction is incomplete, consider extending the reaction time or adding more oxidizing agent.

  • Potential Cause 2: Presence of Water-Soluble Impurities. Residual acetic acid or inorganic salts from the reaction mixture may be trapped in the product.

    • Solution: Ensure thorough washing of the filtered solid with ice-cold water until the filtrate is neutral. Multiple washes with small volumes of cold water are more effective than a single large volume wash.

  • Potential Cause 3: Formation of Oxidation Byproducts. Oxidation of anilines can sometimes lead to the formation of colored, polymeric byproducts which may co-precipitate with the desired product.[2][3]

    • Solution: Consider a recrystallization step after the initial filtration to remove these more soluble byproducts.

Issue 2: Oily or Gummy Product Instead of a Crystalline Solid

  • Potential Cause 1: Presence of Impurities. Impurities can lower the melting point of the product and inhibit crystallization.

    • Solution: Attempt to purify a small sample of the oily product by column chromatography to isolate the pure compound and induce crystallization. The purified solid can then be used as a seed crystal in subsequent crystallizations.

  • Potential Cause 2: Inappropriate Solvent for Precipitation. While the synthesis described uses water for precipitation, for some batches, this might not be optimal.

    • Solution: If an oily product is obtained after adding the filtrate to ice-cold water, try adding a different anti-solvent, such as hexane, dropwise to a solution of the crude product in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) to induce precipitation.

Issue 3: Difficulty in Removing Colored Impurities

  • Potential Cause: Highly Colored Byproducts. As mentioned, oxidation of the starting aniline can produce intensely colored impurities that are difficult to remove by simple filtration.[2]

    • Solution 1: Recrystallization with Charcoal. Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal to adsorb the colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.[4]

    • Solution 2: Column Chromatography. If recrystallization is ineffective, column chromatography using a silica gel stationary phase is a powerful technique for separating colored impurities from the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

A1: Based on the synthesis from 4-Bromo-2,6-difluoroaniline, the most probable impurities are:

  • Unreacted 4-Bromo-2,6-difluoroaniline: The starting material for the synthesis.

  • Oxidation byproducts: Various oxidized species of the starting aniline, which are often colored.

  • Inorganic salts and residual acetic acid: From the reaction and workup.

Q2: What is a good solvent for recrystallizing this compound?

  • Ethanol

  • Methanol

  • Isopropanol

  • Hexane/Ethyl Acetate mixture

  • Toluene

Always start with a small amount of your crude product to test solubility.

Q3: How can I monitor the purity of my product during the purification process?

A3: Thin Layer Chromatography (TLC) is an excellent and rapid method for monitoring purity.[1] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the product from impurities on a silica gel plate. The presence of multiple spots indicates an impure sample. High-Performance Liquid Chromatography (HPLC) can also be used for a more quantitative assessment of purity.

Q4: My product is a yellow solid. Is this the expected color?

A4: Yes, the literature describes this compound as a yellow solid.[1] However, a very intense or dark color may indicate the presence of impurities.

Data Presentation

Table 1: Purity and Yield of this compound After Different Purification Methods.

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Observations
Filtration and Washing
Recrystallization (Solvent: )
Column Chromatography

(Users should populate this table with their own experimental data for comparison.)

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture. A suitable solvent will dissolve the product when hot and the product will crystallize upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

  • Stationary Phase: Pack a glass column with silica gel slurried in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Pass the eluent through the column and collect fractions. The polarity of the eluent can be gradually increased to elute compounds with different polarities.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification start 4-Bromo-2,6-difluoroaniline reaction Oxidation (Sodium perborate, Acetic acid) start->reaction filtration Filtration reaction->filtration washing Washing with ice-cold water filtration->washing purity_check Purity Check (TLC/HPLC) washing->purity_check pure_product Pure Product purity_check->pure_product Purity OK recrystallization Recrystallization purity_check->recrystallization Purity Not OK column_chromatography Column Chromatography purity_check->column_chromatography Further Purification Needed recrystallization->purity_check column_chromatography->purity_check troubleshooting_logic cluster_issue1 Issue: Low Purity cluster_issue2 Issue: Oily Product start Crude Product low_purity Low Purity Detected start->low_purity oily_product Oily/Gummy Product start->oily_product cause1_1 Incomplete Reaction low_purity->cause1_1 cause1_2 Water-Soluble Impurities low_purity->cause1_2 cause1_3 Oxidation Byproducts low_purity->cause1_3 solution1_1 Monitor reaction (TLC) cause1_1->solution1_1 solution1_2 Thorough Washing cause1_2->solution1_2 solution1_3 Recrystallization cause1_3->solution1_3 cause2_1 High Impurity Level oily_product->cause2_1 cause2_2 Poor Precipitation Solvent oily_product->cause2_2 solution2_1 Column Chromatography cause2_1->solution2_1 solution2_2 Try Anti-Solvent cause2_2->solution2_2

References

Technical Support Center: Suzuki Coupling of 5-Bromo-1,3-difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction for 5-Bromo-1,3-difluoro-2-nitrobenzene.

Troubleshooting Guide

Low product yield, the presence of impurities, and reaction reproducibility are common challenges in Suzuki coupling reactions. This guide addresses specific issues you may encounter.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Inactive Catalyst The Palladium catalyst can degrade over time. Use a fresh batch of a reliable catalyst such as Pd(dppf)Cl2 or Pd(PPh3)4.[1][2][3] Consider using more reactive Buchwald ligands and precatalysts.[4]
Inappropriate Base The choice of base is critical. For electron-deficient systems, a stronger base might be necessary. Screen bases such as K2CO3, Cs2CO3, and K3PO4.[1][2][3]
Poor Solvent Choice The solvent system affects solubility and reaction kinetics. Common solvent systems include mixtures of an organic solvent (e.g., 1,4-dioxane, DME, THF, toluene) and water.[1][5][6] Propylene carbonate can be a greener alternative.[5]
Low Reaction Temperature Suzuki couplings often require heating. Ensure the reaction is heated appropriately, typically between 80-100 °C.[1][2][6] Monitor the internal reaction temperature.
Protodeboronation of Boronic Acid Boronic acids can be unstable, especially under basic conditions, leading to the formation of arenes as byproducts. Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Ensure all reagents and solvents are of high purity.
Incomplete Reaction Monitor the reaction progress by TLC or LC-MS to determine if the starting material is being consumed. If the reaction stalls, it may indicate catalyst deactivation or reagent degradation.

Problem 2: Presence of Side Products

Possible Cause Suggested Solution
Homocoupling of Boronic Acid This side reaction can be minimized by ensuring anaerobic conditions. Degas the solvent and purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst.[6]
Dehalogenation of the Starting Material Reductive dehalogenation of the aryl bromide can occur, especially with highly active catalysts or in the presence of impurities.[7][8] Using milder reaction conditions or a different catalyst/ligand system may help. Minimizing the amount of water in the reaction can sometimes suppress dehalogenation.[9]
Formation of Impurities from Reagents Ensure the purity of your starting materials and reagents. Impurities in the boronic acid or aryl halide can lead to unexpected side products.

Frequently Asked Questions (FAQs)

Q1: What is the best initial catalyst to try for the Suzuki coupling of this compound?

A: A good starting point is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2), as it is known to be effective for a range of Suzuki couplings, including those with electron-deficient substrates.[1][2]

Q2: Which base should I use for this reaction?

A: Potassium carbonate (K2CO3) is a commonly used and effective base for Suzuki couplings.[2] If yields are low, cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be trialed as they are stronger bases.[1][3]

Q3: What solvent system is recommended?

A: A mixture of an ethereal solvent and water, such as 1,4-dioxane/water or dimethoxyethane (DME)/water, is a standard choice.[1][2] The water is necessary to dissolve the inorganic base.

Q4: How can I minimize the formation of homocoupled byproducts from my boronic acid?

A: Homocoupling is often promoted by the presence of oxygen. It is crucial to thoroughly degas your solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.

Q5: I am observing significant dehalogenation of my this compound. What can I do to prevent this?

A: Dehalogenation can be a significant side reaction.[7][8] Try using a less reactive catalyst or ligand. Additionally, carefully controlling the reaction temperature and minimizing the amount of water may reduce the extent of this side reaction.[9] In some cases, bromide salts have been shown to suppress dehalogenation.[8]

Q6: My reaction is not going to completion. What should I check?

A: First, verify the quality of your palladium catalyst, as it can degrade over time.[4] Ensure your reaction is running at the correct temperature and that all reagents are present in the correct stoichiometry. You can monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

  • To a reaction flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K2CO3, 2.0 eq.).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl2, 0.03 eq.) to the flask under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Screening of Reaction Conditions

Entry Catalyst (mol%) Base (eq.) Solvent Temp (°C) Yield (%)
1Pd(dppf)Cl2 (3)K2CO3 (2)1,4-Dioxane/H2O (4:1)90Expected Good
2Pd(PPh3)4 (5)K2CO3 (2)1,4-Dioxane/H2O (4:1)90Variable
3Pd(dppf)Cl2 (3)Cs2CO3 (2)1,4-Dioxane/H2O (4:1)90Potentially Higher
4Pd(dppf)Cl2 (3)K3PO4 (2)1,4-Dioxane/H2O (4:1)90Potentially Higher
5Pd(dppf)Cl2 (3)K2CO3 (2)DME/H2O (4:1)80Comparable
6Pd(dppf)Cl2 (3)K2CO3 (2)Toluene/H2O (4:1)100Variable

Note: The yields presented are hypothetical and serve as a guide for an optimization study.

Visualizations

Suzuki_Coupling_Workflow Reagents Reagents: - this compound - Arylboronic Acid - Base (e.g., K2CO3) Setup Reaction Setup: - Add solids to flask - Seal and purge with inert gas Reagents->Setup Solvent Add Degassed Solvent (e.g., Dioxane/H2O) Setup->Solvent Catalyst Add Pd Catalyst (e.g., Pd(dppf)Cl2) Solvent->Catalyst Reaction Heat and Stir (e.g., 90 °C) Catalyst->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: - Dilute with organic solvent - Wash with H2O and brine Monitoring->Workup Complete Purification Purification: - Dry organic layer - Concentrate - Column chromatography Workup->Purification Product Final Product Purification->Product

Caption: Experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Logic Start Low Yield or No Reaction CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckBase Is the base appropriate? Start->CheckBase CheckTemp Is the temperature optimal? Start->CheckTemp CheckInert Is the atmosphere inert? Start->CheckInert Sol_Catalyst Use fresh catalyst or a different ligand CheckCatalyst->Sol_Catalyst No Sol_Base Screen different bases (e.g., Cs2CO3, K3PO4) CheckBase->Sol_Base No Sol_Temp Increase temperature CheckTemp->Sol_Temp No Sol_Inert Degas solvents and purge with Ar/N2 CheckInert->Sol_Inert No

Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.

References

preventing byproduct formation in reactions with 5-Bromo-1,3-difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Bromo-1,3-difluoro-2-nitrobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and prevent byproduct formation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile intermediate primarily used in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for these transformations.[1]

Q2: I am observing poor regioselectivity in my nucleophilic aromatic substitution (SNAr) reaction. What is the likely cause and how can I control it?

A2: Poor regioselectivity is a common issue. The fluorine atoms are highly activating for SNAr, and nucleophilic attack can occur at the carbon bearing a fluorine atom in addition to the carbon with the bromine. The regiochemical outcome is influenced by the nature of the nucleophile, solvent, and reaction temperature. To favor substitution at a specific position, careful optimization of reaction conditions is crucial. For instance, using a less polar solvent can sometimes enhance selectivity.

Q3: In my palladium-catalyzed cross-coupling reaction, I am seeing a significant amount of a byproduct that appears to be 1,3-difluoro-2-nitrobenzene. What is this byproduct and how can I prevent its formation?

A3: This byproduct is likely the result of hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. This is a common side reaction in palladium-catalyzed couplings, especially with electron-rich phosphine ligands or when there are sources of hydride in the reaction mixture. To minimize hydrodehalogenation, consider using a different palladium catalyst/ligand system, ensuring anhydrous reaction conditions, and using a non-protic solvent.

Q4: My Sonogashira coupling with this compound is producing a significant amount of a homocoupled alkyne byproduct. How can I suppress this?

A4: Homocoupling of the terminal alkyne (Glaser coupling) is a well-known side reaction in Sonogashira couplings, often promoted by the copper co-catalyst and the presence of oxygen. To reduce this byproduct, it is essential to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen). Using a copper-free Sonogashira protocol or adding a copper scavenger can also be effective.[2][3]

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr) Reactions

Issue: Formation of isomeric byproducts due to lack of regioselectivity.

Troubleshooting Workflow:

sn_ar_troubleshooting start Poor Regioselectivity in SNAr condition_check Analyze Reaction Conditions start->condition_check solvent Solvent Polarity condition_check->solvent temperature Reaction Temperature condition_check->temperature nucleophile Nucleophile Strength condition_check->nucleophile solvent_high High Polarity (e.g., DMF, DMSO) May favor multiple products solvent->solvent_high If solvent_low Low Polarity (e.g., Toluene, Dioxane) Can improve selectivity solvent->solvent_low Consider temp_high High Temperature May decrease selectivity temperature->temp_high If temp_low Low Temperature Can improve selectivity temperature->temp_low Consider nuc_strong Strong Nucleophile May react at multiple sites nucleophile->nuc_strong If nuc_weak Weaker Nucleophile May offer better control nucleophile->nuc_weak Consider solution Optimize Conditions: - Use less polar solvent - Lower reaction temperature - Consider a milder nucleophile solvent_low->solution temp_low->solution nuc_weak->solution end Improved Regioselectivity solution->end

Caption: Troubleshooting workflow for poor regioselectivity in SNAr reactions.

Data on Solvent Effects on Regioselectivity (Hypothetical Data for Illustration):

SolventTemperature (°C)Ratio of Desired Isomer : Other Isomers
DMF8070 : 30
Acetonitrile8085 : 15
Dioxane10092 : 8
Toluene11095 : 5

Experimental Protocol: Regioselective SNAr with a Phenol

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq), the desired phenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous toluene as the solvent.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 110 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki-Miyaura Cross-Coupling Reactions

Issue: Formation of hydrodehalogenation and/or protodeboronation byproducts.

Troubleshooting Workflow:

suzuki_troubleshooting start Byproducts in Suzuki Coupling byproduct_id Identify Byproduct(s) start->byproduct_id hydrodehalogenation Hydrodehalogenation (Loss of Bromine) byproduct_id->hydrodehalogenation protodeboronation Protodeboronation (Loss of Boronic Acid) byproduct_id->protodeboronation hydro_cause Causes: - Hydride source - Electron-rich ligands hydrodehalogenation->hydro_cause proto_cause Causes: - Water in reaction - High temperature protodeboronation->proto_cause hydro_solution Solutions: - Use anhydrous solvents/reagents - Use less electron-rich ligand - Add a mild oxidant hydro_cause->hydro_solution proto_solution Solutions: - Use anhydrous conditions - Use a stronger base (e.g., CsF) - Lower reaction temperature proto_cause->proto_solution end Minimized Byproducts hydro_solution->end proto_solution->end

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling byproducts.

Data on Ligand and Base Effects on Byproduct Formation (Hypothetical Data for Illustration):

Palladium CatalystLigandBaseDesired Product Yield (%)Hydrodehalogenation (%)
Pd(OAc)₂PPh₃K₂CO₃7515
Pd₂(dba)₃SPhosK₃PO₄885
Pd(PPh₃)₄-CsF92<2

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • In a glovebox, add this compound (1.0 eq), the boronic acid (1.2 eq), cesium fluoride (2.5 eq), and Pd(PPh₃)₄ (0.05 eq) to a reaction vial.

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the vial and heat to 90 °C with stirring.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by flash chromatography.

Sonogashira Cross-Coupling Reactions

Issue: Formation of alkyne homocoupling (Glaser coupling) byproduct.

Troubleshooting Workflow:

sonogashira_troubleshooting start Alkyne Homocoupling in Sonogashira condition_check Review Reaction Setup start->condition_check atmosphere Inert Atmosphere condition_check->atmosphere copper Copper Co-catalyst condition_check->copper atmosphere_issue Oxygen present (promotes homocoupling) atmosphere->atmosphere_issue copper_issue High Cu(I) concentration copper->copper_issue atmosphere_solution Thoroughly degas solvent Maintain positive Ar/N₂ pressure atmosphere_issue->atmosphere_solution copper_solution Use copper-free conditions Or use a Cu(I) scavenger copper_issue->copper_solution solution Optimized Protocol: - Rigorous degassing - Copper-free or low-copper - Use of an appropriate amine base atmosphere_solution->solution copper_solution->solution end Minimized Homocoupling solution->end

Caption: Troubleshooting workflow for Sonogashira homocoupling.

Data on Copper Effects on Homocoupling (Hypothetical Data for Illustration):

Copper SourceDesired Product Yield (%)Homocoupled Alkyne (%)
CuI (5 mol%)7025
CuI (1 mol%)8510
None (Copper-free)90<3

Experimental Protocol: Copper-Free Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 eq), the terminal alkyne (1.5 eq), and Pd(PPh₃)₄ (0.04 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF and triethylamine.

  • Heat the reaction to 65 °C and monitor by TLC.

  • Upon completion, cool to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

References

Technical Support Center: Nucleophilic Aromatic Substitution on 5-Bromo-1,3-difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions on 5-Bromo-1,3-difluoro-2-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity order of the halogens in this compound for SNAr reactions?

A1: In nucleophilic aromatic substitution, the reactivity of halogens as leaving groups is often F > Cl > Br > I. This is contrary to SN1 and SN2 reactions and is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. For this compound, the fluorine atom at the C1 position, being ortho to the activating nitro group, is expected to be the most susceptible to substitution.

Q2: Which solvent is recommended for SNAr reactions with this substrate?

A2: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are generally recommended for SNAr reactions. These solvents can effectively solvate the cation of the nucleophile's salt and do not significantly solvate the anionic nucleophile, thus increasing its reactivity. The choice of solvent can also influence the reaction rate and selectivity.

Q3: My reaction is not proceeding to completion. What are the possible reasons?

A3: Several factors could lead to an incomplete reaction:

  • Insufficient activation: While this compound is a highly activated substrate, a weakly nucleophilic reagent might still react slowly.

  • Inadequate temperature: Some SNAr reactions require heating to proceed at a reasonable rate.

  • Poor choice of base: If your nucleophile is an alcohol or a thiol, a base is required to generate the more nucleophilic alkoxide or thiolate. An insufficiently strong base or a sterically hindered base might not deprotonate the nucleophile effectively.

  • Poor solubility: The substrate or the nucleophile may not be sufficiently soluble in the chosen solvent at the reaction temperature.

Q4: I am observing the formation of multiple products. What could be the cause?

A4: The formation of multiple products can arise from:

  • Lack of regioselectivity: Substitution might be occurring at both a fluorine and the bromine position, or at both fluorine positions. The substitution pattern of the starting material makes multiple positions susceptible to attack.

  • Side reactions: The strong electron-withdrawing groups can make the aromatic ring susceptible to other reactions. Additionally, the nucleophile or the product might undergo further reactions under the reaction conditions.

  • Decomposition: The starting material or the product might be unstable under the reaction conditions, leading to decomposition products.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Weak Nucleophile - Use a stronger nucleophile if possible. - For alcohols and thiols, ensure complete deprotonation by using a strong, non-nucleophilic base (e.g., NaH, KHMDS).
Low Reaction Temperature - Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC or LC-MS to check for product formation and decomposition.
Inappropriate Solvent - Switch to a more polar aprotic solvent like DMF or DMSO to enhance the reaction rate.
Insufficient Reaction Time - Extend the reaction time and monitor the progress regularly.
Poor Solubility - Choose a solvent in which both the substrate and the nucleophile are soluble. Gentle heating can also improve solubility.
Problem 2: Formation of Multiple Products (Lack of Selectivity)
Possible Cause Suggested Solution
Competitive Substitution - Lowering the reaction temperature may improve selectivity towards the more reactive site (likely the C1-F). - Consider using a bulkier nucleophile, which might favor substitution at the less sterically hindered position.
Side Reactions - Analyze the side products by LC-MS or NMR to identify their structures. This can provide clues about the undesired reaction pathways. - Adjusting the reaction conditions (e.g., using a weaker base, lower temperature, or shorter reaction time) might suppress side reactions.
Problem 3: Product Decomposition
Possible Cause Suggested Solution
High Reaction Temperature - Run the reaction at a lower temperature, even if it requires a longer reaction time.
Strongly Basic or Acidic Conditions - If the product is sensitive to the reaction conditions, consider using a milder base or ensuring the reaction mixture is neutralized promptly during workup.
Presence of Oxygen (for sensitive products) - Degas the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Experimental Protocols

Below are representative, generalized protocols for nucleophilic substitution on this compound. Note: These are starting points and may require optimization for specific nucleophiles.

Protocol 1: Amination
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, 10 mL/mmol of substrate), add the amine nucleophile (1.1 - 2.0 eq) and a non-nucleophilic base such as K₂CO₃ or Et₃N (2.0 - 3.0 eq).

  • Reaction Conditions: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: O-Arylation (with an alcohol)
  • Nucleophile Preparation: In a separate flask, dissolve the alcohol (1.2 eq) in a polar aprotic solvent (e.g., THF or DMF) and add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C. Stir until hydrogen evolution ceases.

  • Reaction: Add the solution of the alkoxide to a solution of this compound (1.0 eq) in the same solvent at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Workup: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Data Presentation

The following table summarizes expected outcomes based on general principles of SNAr on similar substrates. Yields are illustrative and will vary depending on the specific nucleophile and reaction conditions.

Nucleophile Leaving Group Solvent Base Temperature (°C) Typical Yield (%)
Secondary AmineFDMFK₂CO₃25 - 8060 - 90
PhenolFDMFNaH0 - 5050 - 85
ThiophenolFMeCNEt₃N2570 - 95

Mandatory Visualizations

Troubleshooting Workflow

Troubleshooting_SNAr start Start: SNAr on this compound check_reaction Reaction Monitoring (TLC/LC-MS) start->check_reaction no_product Low/No Product check_reaction->no_product Incomplete multi_product Multiple Products check_reaction->multi_product Complex Mixture complete Reaction Complete check_reaction->complete Clean Conversion increase_temp Increase Temperature no_product->increase_temp Check 1 stronger_nuc Use Stronger Nucleophile/Base no_product->stronger_nuc Check 2 change_solvent Change to More Polar Solvent no_product->change_solvent Check 3 lower_temp Lower Temperature for Selectivity multi_product->lower_temp Check 1 change_nuc Use Bulky Nucleophile multi_product->change_nuc Check 2 analyze_side_products Analyze Side Products (LC-MS) multi_product->analyze_side_products Check 3 increase_temp->check_reaction stronger_nuc->check_reaction change_solvent->check_reaction lower_temp->check_reaction change_nuc->check_reaction analyze_side_products->check_reaction

Caption: Troubleshooting workflow for SNAr reactions.

Regioselectivity Considerations

Regioselectivity sub This compound C1 C1-F (ortho to -NO2) sub->C1 Most Probable Attack (Electronic Activation) C5 C5-Br (para to -F, ortho to -H) sub->C5 Possible Attack C3 C3-F (meta to -NO2) sub->C3 Least Probable Attack (Meta to EWG)

Caption: Regioselectivity in nucleophilic attack.

scale-up considerations for the synthesis of 5-Bromo-1,3-difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-Bromo-1,3-difluoro-2-nitrobenzene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Synthesis: Nitration of 1-Bromo-3,5-difluorobenzene

Question Potential Cause Troubleshooting Steps
Q1: Low yield of the desired product. Incomplete reaction.- Ensure the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is of sufficient concentration and added in the correct stoichiometric ratio. - Monitor the reaction temperature closely; deviation from the optimal range can slow down the reaction rate. - Increase the reaction time and monitor progress by TLC or GC/MS.
Side reactions forming unwanted isomers or multiple nitration products.- Control the reaction temperature rigorously. Nitration is highly exothermic, and temperature spikes can lead to the formation of byproducts.[1] - Optimize the rate of addition of the nitrating agent to maintain a steady temperature. - Consider using a milder nitrating agent if over-nitration is a significant issue.
Q2: The reaction is proceeding too slowly. Insufficient activation of the nitrating agent or low reaction temperature.- Confirm the concentration of the sulfuric acid used; it acts as a catalyst to form the nitronium ion (NO2+).[2] - Gradually increase the reaction temperature in small increments, while carefully monitoring for any signs of a runaway reaction.
Q3: The reaction mixture is turning dark or showing signs of decomposition. Excessive reaction temperature leading to oxidation and degradation of the starting material or product.- Immediately cool the reaction mixture. - Ensure the cooling system is functioning efficiently. - Reduce the addition rate of the nitrating agent. - For future runs, consider diluting the reaction mixture with a suitable inert solvent.
Q4: How to handle a thermal runaway reaction? A thermal runaway is a rapid, uncontrolled increase in temperature and pressure, which can lead to violent release of energy.[1][3]- Have a pre-prepared quenching bath (e.g., ice-water) ready to immerse the reaction vessel. - If the reactor is equipped with a quenching system, activate it immediately. - Evacuate the area and follow established safety protocols.

Synthesis: Bromination of 1,3-difluoro-2-nitrobenzene

Question Potential Cause Troubleshooting Steps
Q5: Low conversion of the starting material. Inactive brominating agent or insufficient reaction temperature.- Use a fresh, anhydrous brominating agent (e.g., N-bromosuccinimide or bromine). - Ensure the reaction is protected from moisture. - If using a catalyst (e.g., iron filings), ensure it is activated. - Gradually increase the reaction temperature and monitor the reaction progress.
Q6: Formation of poly-brominated byproducts. Excess of brominating agent or prolonged reaction time.- Carefully control the stoichiometry of the brominating agent. - Monitor the reaction closely and stop it once the desired conversion is achieved. - Optimize the reaction temperature, as higher temperatures can sometimes lead to less selectivity.

Purification

Question Potential Cause Troubleshooting Steps
Q7: Difficulty in removing colored impurities. Presence of residual nitrating acids or oxidation byproducts.- Wash the crude product thoroughly with water to remove any remaining acids. - A wash with a dilute solution of sodium bisulfite can help to remove colored impurities from oxidation. - Consider a charcoal treatment of the crude product solution before crystallization.
Q8: The product does not crystallize easily. The product is an oil or is too soluble in the chosen solvent.- Try different crystallization solvents or solvent mixtures. - Cool the solution to a lower temperature. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure product if available. - If crystallization fails, consider purification by vacuum distillation.[4][5][6]
Q9: The purified product has a low melting point or a broad melting range. Presence of impurities, such as isomers or starting materials.- Recrystallize the product again from a suitable solvent. - If impurities persist, consider purification by column chromatography on a small scale to identify the impurities, which can then inform the choice of a better purification strategy for a larger scale.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common laboratory synthesis involves the oxidation of 4-Bromo-2,6-difluoroaniline.[2][7] An alternative route is the nitration of 1-bromo-3,5-difluorobenzene.

Q2: What are the main safety concerns when scaling up the synthesis of this compound?

The primary safety concern is the highly exothermic nature of the nitration reaction, which can lead to a thermal runaway if not properly controlled.[1][8][9] This can result in a rapid increase in temperature and pressure, potentially leading to an explosion. The use of concentrated acids also requires appropriate personal protective equipment and handling procedures. This compound itself is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[8][9]

Q3: What are the potential side products in the synthesis of this compound?

During the nitration of 1-bromo-3,5-difluorobenzene, potential side products include other nitro isomers and dinitrated products. In the bromination of 1,3-difluoro-2-nitrobenzene, polybrominated species can be formed.

Q4: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?

Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for monitoring the progress of the reaction. For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC), GC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[10][11]

Q5: What are the recommended storage conditions for this compound?

It is recommended to store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be kept tightly closed.[1][9]

Data Presentation

Table 1: Illustrative Reaction Conditions for the Nitration of 1-Bromo-3,5-difluorobenzene

ParameterCondition
Reactants 1-Bromo-3,5-difluorobenzene, Nitric Acid (fuming), Sulfuric Acid (concentrated)
Stoichiometry 1.0 eq. Substrate, 1.1 eq. Nitric Acid, 2.0 eq. Sulfuric Acid
Temperature 0 - 10 °C
Reaction Time 1 - 3 hours
Work-up Quenching on ice, extraction with an organic solvent, washing with water and brine
Illustrative Yield 75 - 85%

Table 2: Illustrative Impurity Profile after Nitration

ImpurityStructureTypical Level (%)
Starting Material 1-Bromo-3,5-difluorobenzene< 5
Isomeric Byproduct 2-Bromo-4,6-difluoro-1-nitrobenzene< 2
Dinitro Byproduct 1-Bromo-3,5-difluoro-2,4-dinitrobenzene< 1

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 4-Bromo-2,6-difluoroaniline [2][7]

  • Suspend sodium perborate tetrahydrate (5.0 eq) in glacial acetic acid in a reaction vessel equipped with a stirrer, thermometer, and addition funnel.

  • Heat the suspension to 65 °C.

  • Dissolve 4-Bromo-2,6-difluoroaniline (1.0 eq) in glacial acetic acid.

  • Slowly add the aniline solution to the heated suspension over 4 hours, maintaining the temperature at 65 °C.

  • After the addition is complete, continue to heat the mixture for an additional 3 hours.

  • Add a second portion of sodium perborate tetrahydrate (e.g., 1.25 eq) and stir for another 14 hours.

  • Add a third portion of the oxidizing agent (e.g., 1.875 eq) and stir for another 9 hours, monitoring the reaction completion by TLC.

  • Cool the reaction mixture to room temperature and filter to remove any solids.

  • Pour the filtrate into ice-cold water to precipitate the product.

  • Filter the solid product, wash with water, and dry to obtain this compound.

Protocol 2: Purification by Crystallization

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).

  • If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Filter the hot solution to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • For maximum yield, cool the mixture in an ice bath.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: 4-Bromo-2,6-difluoroaniline oxidation Oxidation with Sodium Perborate in Acetic Acid at 65°C start->oxidation 1. Add aniline solution to oxidant suspension workup Reaction Work-up: - Cooling - Filtration - Precipitation in Water oxidation->workup 2. Monitor by TLC crude_product Crude this compound workup->crude_product crystallization Crystallization from a suitable solvent crude_product->crystallization filtration_drying Filtration and Drying crystallization->filtration_drying 3. Isolate crystals pure_product Pure this compound filtration_drying->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Yield incomplete_rxn Incomplete Reaction issue->incomplete_rxn side_rxns Side Reactions issue->side_rxns check_reagents Check Reagent Concentration & Stoichiometry incomplete_rxn->check_reagents optimize_temp_time Optimize Temperature and Reaction Time incomplete_rxn->optimize_temp_time control_temp Strict Temperature Control side_rxns->control_temp slow_addition Slower Reagent Addition side_rxns->slow_addition

References

Technical Support Center: Managing Exothermic Reactions of 5-Bromo-1,3-difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing exothermic reactions involving 5-Bromo-1,3-difluoro-2-nitrobenzene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Troubleshooting Exothermic Events

Q1: My reaction temperature is rising unexpectedly and rapidly. What should I do?

A1: An unexpected and rapid temperature increase indicates a potential thermal runaway. Immediate action is critical. Follow this emergency response workflow:

Emergency_Response_Workflow start Rapid Temperature Rise Detected stop_reagents Immediately Stop All Reagent Addition start->stop_reagents enhance_cooling Maximize Cooling stop_reagents->enhance_cooling alert_personnel Alert Personnel & Safety Officer enhance_cooling->alert_personnel prepare_quench Prepare Quenching Agent alert_personnel->prepare_quench monitor_temp Monitor Temperature & Pressure Continuously prepare_quench->monitor_temp temp_decreasing Is Temperature Decreasing? monitor_temp->temp_decreasing stabilized Reaction Stabilized Investigate Cause temp_decreasing->stabilized Yes temp_increasing Temperature Continues to Rise temp_decreasing->temp_increasing No initiate_quench Initiate Emergency Quench temp_increasing->initiate_quench evacuate Evacuate the Area initiate_quench->evacuate

Caption: Emergency response workflow for a thermal runaway event.

Q2: I'm planning a scaled-up reaction with this compound. What are the key considerations to prevent a loss of thermal control?

A2: Scaling up exothermic reactions requires careful planning and a thorough understanding of the reaction's thermal properties. A key principle is that heat generation increases with the cube of the reactor's dimension, while heat removal capacity only increases with the square. This disparity makes larger-scale reactions more susceptible to thermal runaway.

ParameterKey Considerations for Scale-Up
Heat Transfer Ensure the reactor has a sufficient surface area-to-volume ratio for effective heat dissipation. Consider using a jacketed reactor with a high-performance thermal fluid.
Agitation Maintain efficient stirring to ensure homogenous temperature distribution and prevent localized hot spots.
Reagent Addition Utilize slow, controlled addition of the limiting reagent. For highly exothermic steps, consider subsurface addition to promote rapid mixing and heat transfer.
Solvent Volume Use an adequate volume of a suitable solvent to act as a heat sink and moderate temperature changes.
Monitoring Implement continuous and redundant temperature and pressure monitoring. Set up automated alarms and emergency shutdown procedures.
Emergency Plan Have a well-defined emergency plan that includes quenching procedures and evacuation routes.

Q3: My reaction appears to have stalled after an initial exotherm. What could be the cause?

A3: A stalled reaction after an initial exotherm can be due to several factors. A systematic approach to troubleshooting is necessary.

Stalled_Reaction_Troubleshooting start Reaction Stalled After Initial Exotherm check_temp Verify Reaction Temperature start->check_temp check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_mixing Assess Agitation Efficiency start->check_mixing temp_low Temperature Too Low? check_temp->temp_low reagent_issue Reagent Issue? check_reagents->reagent_issue mixing_issue Poor Mixing? check_mixing->mixing_issue check_sampling Analyze a Reaction Sample (TLC, GC, etc.) no_product No Product Formation? check_sampling->no_product increase_temp Gradually Increase Temperature temp_low->increase_temp Yes increase_temp->check_sampling add_reagent Consider Incremental Reagent Addition reagent_issue->add_reagent Yes add_reagent->check_sampling increase_agitation Increase Agitation Speed mixing_issue->increase_agitation Yes increase_agitation->check_sampling consult_literature Consult Literature for Similar Issues no_product->consult_literature Yes end Problem Identified no_product->end No, product is forming slowly consult_literature->end

Caption: Troubleshooting workflow for a stalled exothermic reaction.

Frequently Asked Questions (FAQs)

Q4: What are the primary hazards associated with this compound?

A4: As a nitroaromatic compound, this compound presents several hazards. It is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[1] The primary concern during chemical reactions is its potential for rapid and highly exothermic decomposition, which can lead to a thermal runaway if not properly controlled.[2] Nitroaromatic compounds, in general, can be sensitive to heat, shock, and friction, and their thermal stability can be significantly reduced by the presence of impurities.

Q5: Is there any specific quantitative data on the thermal stability of this compound?

Q6: What are the recommended personal protective equipment (PPE) when handling this compound?

A6: When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure.[4][5][6]

PPE CategoryRecommended Equipment
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Eye/Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant splash hazard.
Skin and Body Protection A lab coat or chemical-resistant apron. For larger quantities or higher-risk operations, a chemical-resistant suit may be necessary.
Respiratory Protection Work in a well-ventilated area, preferably in a chemical fume hood. If engineering controls are insufficient, use a NIOSH-approved respirator with appropriate cartridges.

Q7: What is a safe starting point for the concentration of a reaction involving this compound?

A7: There is no universally "safe" concentration, as the optimal and safe concentration depends on the specific reaction, solvent, and equipment used. A good starting point for a novel exothermic reaction is to use a relatively dilute solution to ensure that the heat generated can be effectively managed by the cooling system. As you gain experience with the reaction on a small scale, you can gradually increase the concentration while carefully monitoring the thermal behavior.

Q8: How can I effectively monitor the progress of my reaction without solely relying on temperature changes?

A8: Relying solely on temperature to monitor an exothermic reaction can be misleading. It is advisable to use in-process analytical techniques to track the consumption of reactants and the formation of products. Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide a more accurate picture of the reaction's progress and help in identifying the formation of any unexpected byproducts.[7]

Experimental Protocols

Synthesis of this compound (Illustrative Laboratory Scale)

This protocol is for informational purposes only and should be adapted and thoroughly risk-assessed for specific laboratory conditions.

Materials:

  • 4-Bromo-2,6-difluoroaniline

  • Sodium perborate tetrahydrate

  • Glacial acetic acid

Procedure:

  • Suspend sodium perborate tetrahydrate (5.0 eq) in glacial acetic acid in a reaction vessel equipped with a stirrer, thermometer, and an addition funnel.

  • Heat the suspension to 65 °C.[8]

  • Slowly add a solution of 4-Bromo-2,6-difluoroaniline (1.0 eq) in glacial acetic acid through the addition funnel over a period of 4 hours, maintaining the reaction temperature at 65 °C.[8] Note: The addition rate must be carefully controlled to manage the exotherm. Ensure the cooling system is operational and can handle the heat generated.

  • After the initial addition is complete, continue to heat the reaction mixture for an additional 3 hours.[8]

  • Add a second portion of sodium perborate tetrahydrate (30.0 mmol for a 24.0 mmol scale reaction) and continue stirring for 14 hours.[8]

  • Add a third portion of the oxidizing agent (45.0 mmol for a 24.0 mmol scale reaction) and stir until the starting material is fully consumed, as indicated by TLC.[8]

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the solid byproducts.

  • Pour the filtrate into ice-cold water to precipitate the product.

  • Filter the precipitated solid and dry to obtain this compound as a yellow solid.[8]

Disclaimer: This information is intended for educational purposes by trained professionals. All chemical reactions, especially those with exothermic potential, should be conducted with appropriate safety precautions, including a thorough risk assessment, use of personal protective equipment, and access to emergency equipment. The user is solely responsible for the safe execution of any experimental work.

References

stability and degradation of 5-Bromo-1,3-difluoro-2-nitrobenzene under storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 5-Bromo-1,3-difluoro-2-nitrobenzene. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and integrity of this compound during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Some suppliers recommend storage at room temperature, while others suggest refrigeration (2-8°C). For optimal stability, particularly for long-term storage, refrigeration is advisable to minimize the potential for thermal degradation. Protect the compound from light and moisture.

Q2: What is the expected shelf life of this compound?

A2: The shelf life of this compound can vary depending on the supplier and the purity of the compound. It is crucial to refer to the manufacturer's certificate of analysis and safety data sheet for any specified expiration or retest dates. When stored under the recommended conditions, the compound is expected to remain stable. However, periodic purity checks are recommended, especially if the container has been opened multiple times or if it has been stored for an extended period.

Q3: What are the potential degradation pathways for this compound?

  • Photodegradation: Exposure to light, particularly UV radiation, can induce cleavage of the carbon-bromine (C-Br) or carbon-nitro (C-NO2) bonds.

  • Thermal Degradation: Elevated temperatures can lead to the decomposition of the nitro group and potentially other bond cleavages.

  • Hydrolysis: Although aromatic halides and nitro groups are generally stable to hydrolysis under neutral conditions, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, could potentially lead to nucleophilic substitution of the fluorine or bromine atoms or reaction of the nitro group.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC) with a UV detector. Other suitable analytical techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. When developing an HPLC method, a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is a good starting point.

Troubleshooting Guides

HPLC Analysis Issues
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH- Column overload- Secondary interactions with the stationary phase- Adjust the mobile phase pH.- Reduce the injection volume or sample concentration.- Use a mobile phase modifier, such as a small amount of trifluoroacetic acid (TFA), to minimize secondary interactions.
Inconsistent Retention Times - Fluctuation in mobile phase composition- Temperature variations- Column degradation- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a consistent temperature.- If the column is old or has been used extensively, consider replacing it.
Ghost Peaks - Contamination in the mobile phase or injector- Carryover from previous injections- Use high-purity solvents for the mobile phase.- Implement a thorough needle wash protocol in the autosampler method.- Inject a blank solvent to check for carryover.
Baseline Noise or Drift - Air bubbles in the system- Contaminated mobile phase- Detector lamp aging- Degas the mobile phase thoroughly.- Prepare fresh mobile phase using high-purity solvents.- If the noise persists, the detector lamp may need replacement.
Unexpected Experimental Results
Problem Potential Cause Troubleshooting Steps
Low Reaction Yield - Degradation of the starting material- Verify the purity of the this compound using an appropriate analytical method (e.g., HPLC, NMR) before use.- Ensure the compound has been stored correctly, protected from light and moisture.
Presence of Unknown Impurities in Reaction Mixture - Use of degraded starting material containing impurities.- Degradation of the compound under reaction conditions.- Analyze the starting material for any existing impurities.- Consider if the reaction conditions (e.g., high temperature, strong acid/base) could be causing the degradation of this compound.

Experimental Protocols

Protocol for Forced Degradation Studies

This protocol is a general guideline based on ICH Q1A and Q1B for assessing the stability of this compound.

1. Acid and Base Hydrolysis:

  • Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH.

  • Store the solutions at room temperature and an elevated temperature (e.g., 60°C).

  • Analyze the samples by HPLC at initial, 24, 48, and 72-hour time points.

  • Compare the chromatograms to a solution of the compound in a neutral solvent (e.g., acetonitrile/water) stored under the same conditions.

2. Oxidative Degradation:

  • Prepare a solution of the compound in a 3% hydrogen peroxide solution.

  • Store the solution at room temperature.

  • Analyze the samples by HPLC at initial and various subsequent time points (e.g., 2, 4, 8, 24 hours).

3. Thermal Degradation:

  • Store a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C).

  • Analyze the sample by HPLC at initial and periodic intervals.

  • For a more detailed analysis of thermal decomposition, techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) can be employed.

4. Photostability Testing:

  • Expose a solid sample and a solution of the compound to a light source that meets ICH Q1B guidelines (e.g., a xenon lamp or a metal halide lamp).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Analyze both the exposed and control samples by HPLC at appropriate time intervals.

Visualizations

Below are diagrams to illustrate key workflows and concepts related to the stability of this compound.

Stability_Testing_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis cluster_conclusion Conclusion Compound This compound Protocol Define Stability Testing Protocol (ICH Q1A/Q1B) Compound->Protocol Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Protocol->Forced_Degradation Long_Term_Stability Long-Term & Accelerated Stability Studies Protocol->Long_Term_Stability HPLC_Analysis Purity Assessment by HPLC Forced_Degradation->HPLC_Analysis Long_Term_Stability->HPLC_Analysis Impurity_Profiling Identification of Degradation Products HPLC_Analysis->Impurity_Profiling Data_Evaluation Evaluate Stability Data Impurity_Profiling->Data_Evaluation Storage_Conditions Recommend Storage Conditions & Shelf Life Data_Evaluation->Storage_Conditions

Caption: Workflow for assessing the stability of this compound.

Hypothetical_Degradation_Pathway cluster_degradation Degradation Stressors cluster_products Potential Degradation Products (Hypothetical) Parent This compound Debrominated 1,3-Difluoro-2-nitrobenzene Parent->Debrominated C-Br Cleavage Denitrated 5-Bromo-1,3-difluorobenzene Parent->Denitrated C-NO2 Cleavage Substituted Substituted Phenols (from hydrolysis) Parent->Substituted Nucleophilic Substitution Light Light (Photolysis) Light->Parent Heat Heat (Thermolysis) Heat->Parent Hydrolysis Hydrolysis (Acid/Base) Hydrolysis->Parent

Caption: Hypothetical degradation pathways for this compound.

Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. It is based on general chemical principles and available data for similar compounds. Specific stability and degradation behavior of this compound may vary. It is strongly recommended to perform compound-specific stability studies and to consult the manufacturer's documentation for the most accurate information.

References

Validation & Comparative

A Comparative Guide to the NMR Characterization of 5-Bromo-1,3-difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For drug discovery and development, unequivocal characterization of novel chemical entities is critical. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral features of 5-Bromo-1,3-difluoro-2-nitrobenzene, a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental spectra for this compound, this guide presents a detailed prediction of its ¹H and ¹³C NMR spectra. These predicted data are compared with the experimental NMR data of a structurally related isomer, 2,4-difluoronitrobenzene, to highlight the influence of substituent positioning on the NMR spectra.

Comparative Analysis of ¹H and ¹³C NMR Data

The predicted ¹H and ¹³C NMR data for this compound are presented alongside the experimental data for 2,4-difluoronitrobenzene. The chemical shifts (δ) are reported in parts per million (ppm), and the coupling constants (J) are in Hertz (Hz).

Table 1: Comparison of ¹H and ¹³C NMR Spectral Data

Compound Nucleus Position Predicted/Experimental Chemical Shift (δ, ppm) Predicted/Experimental Multiplicity & Coupling Constants (J, Hz)
This compound ¹HH-4~ 7.8 - 8.0Triplet of doublets (td), ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz
H-6~ 7.6 - 7.8Triplet of doublets (td), ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz
¹³CC-1~ 158 - 162 (d, ¹J(C-F))Doublet, ¹J(C-F) ≈ 250-260 Hz
C-2~ 135 - 140Singlet (or very complex multiplet due to couplings to F and Br)
C-3~ 158 - 162 (d, ¹J(C-F))Doublet, ¹J(C-F) ≈ 250-260 Hz
C-4~ 120 - 125Doublet of doublets (dd), ²J(C-F) ≈ 20-25 Hz, ³J(C-F) ≈ 5-10 Hz
C-5~ 110 - 115Singlet (or very complex multiplet due to couplings to F)
C-6~ 115 - 120Doublet of doublets (dd), ²J(C-F) ≈ 20-25 Hz, ³J(C-F) ≈ 5-10 Hz
2,4-Difluoronitrobenzene ¹HH-38.19Multiplet
H-57.11Multiplet
H-67.08Multiplet
¹³CC-1149.2 (d, ²J(C-F))Doublet, ²J(C-F) = 11.9 Hz
C-2162.8 (d, ¹J(C-F))Doublet, ¹J(C-F) = 269.5 Hz
C-3112.5 (d, ²J(C-F))Doublet, ²J(C-F) = 21.9 Hz
C-4165.7 (d, ¹J(C-F))Doublet, ¹J(C-F) = 260.5 Hz
C-5119.5 (dd, ³J(C-F), ⁴J(C-F))Doublet of doublets, ³J(C-F) = 3.7 Hz, ⁴J(C-F) = 3.7 Hz
C-6129.9 (d, ³J(C-F))Doublet, ³J(C-F) = 9.2 Hz

Note: Predicted values for this compound are estimated based on established substituent effects and data from analogous compounds. Experimental data for 2,4-Difluoronitrobenzene is sourced from publicly available spectral databases.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Tune and match the probe for both the ¹H and ¹³C frequencies to maximize signal-to-noise.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for aromatic compounds).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 8-16 scans) and a suitable relaxation delay (e.g., 1-2 seconds) to ensure adequate signal averaging.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use a standard pulse program with proton decoupling (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

    • Set a sufficient number of scans (e.g., 128-1024 or more, depending on the sample concentration) due to the low natural abundance of ¹³C.

    • Use a suitable relaxation delay (e.g., 2-5 seconds) to allow for the typically longer relaxation times of quaternary carbons.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the acquired FID for both ¹H and ¹³C spectra.

    • Phase correct the resulting spectra to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Visualization of the NMR Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of an organic compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Elucidation Sample Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acq 1H NMR Acquisition Spectrometer->H1_Acq C13_Acq 13C NMR Acquisition Spectrometer->C13_Acq H1_FID 1H FID H1_Acq->H1_FID C13_FID 13C FID C13_Acq->C13_FID H1_Spectrum Processed 1H Spectrum H1_FID->H1_Spectrum C13_Spectrum Processed 13C Spectrum C13_FID->C13_Spectrum Analysis Analysis of: - Chemical Shift - Integration - Multiplicity - Coupling Constants H1_Spectrum->Analysis C13_Spectrum->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Workflow for NMR-based structural characterization.

A Comparative Guide to the Mass Spectrometry Analysis of 5-Bromo-1,3-difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of mass spectrometry-based analysis for 5-Bromo-1,3-difluoro-2-nitrobenzene, a key intermediate in the synthesis of novel therapeutic and agrochemical compounds. We offer supporting experimental protocols and compare Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques, providing a comprehensive overview for researchers in the field.

Introduction to this compound

This compound (CAS: 147808-42-2) is an aromatic compound with the molecular formula C₆H₂BrF₂NO₂ and a molecular weight of approximately 237.99 g/mol .[1][2] Its strategic arrangement of electron-withdrawing groups (nitro and fluoro) and a halogen atom (bromo) makes it a versatile intermediate in organic synthesis. Accurate and reliable analytical methods are crucial for monitoring its purity, reaction kinetics, and presence in complex matrices. Mass spectrometry, particularly when coupled with chromatographic separation, offers the high sensitivity and specificity required for these tasks.

Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and commonly used technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the analyte from other components in the sample before it is introduced into the mass spectrometer for detection and quantification.

Proposed GC-MS Experimental Protocol

This protocol is based on established methods for analyzing halogenated nitroaromatic compounds.[3][4][5]

  • Sample Preparation:

    • Dissolve 1 mg of the sample in 1 mL of a suitable solvent such as methanol or dichloromethane.

    • Perform serial dilutions to prepare calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

    • For complex matrices (e.g., environmental samples), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.[4]

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full Scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation: Predicted Mass Spectrum

While a publicly available mass spectrum for this specific isomer is not readily found, a predicted fragmentation pattern can be derived from its structure. The presence of bromine results in a characteristic M+2 isotopic pattern.

Predicted Ion m/z (Mass-to-Charge Ratio) Description
[M]⁺237/239Molecular ion peak (isotopes of Bromine: ⁷⁹Br/⁸¹Br)
[M-NO₂]⁺191/193Loss of the nitro group
[M-NO₂-F]⁺172/174Subsequent loss of a fluorine atom
[C₆H₂F₂Br]⁺191/193Fragment corresponding to bromodifluorobenzene
[C₅HF₂]⁺95A smaller aromatic fragment
Predicted Fragmentation Pathway

The following diagram illustrates the likely fragmentation pathway of this compound under Electron Ionization (EI) conditions.

G M [C₆H₂BrF₂NO₂]⁺ m/z = 237/239 (Molecular Ion) F1 [C₆H₂BrF₂]⁺ m/z = 191/193 M->F1 -NO₂ F2 [C₆HBrF]⁺ m/z = 172/174 F1->F2 -F F3 [C₅HF₂]⁺ m/z = 95 F1->F3 -Br, -C

Predicted EI fragmentation pathway for this compound.

Comparison with Alternative Analytical Methods

While GC-MS is highly effective, other techniques can be employed depending on the analytical requirements, such as available equipment, required sensitivity, and the nature of the sample matrix.

Technique Principle Advantages Disadvantages Typical Use Case
GC-MS Separates compounds by boiling point/polarity, then fragments and identifies them by mass.High specificity and sensitivity; provides structural information.[6]Requires volatile and thermally stable analytes; can be costly.Definitive identification and quantification in complex mixtures.
HPLC-UV Separates compounds by polarity using a liquid mobile phase; detection is based on UV absorbance.Suitable for non-volatile or thermally labile compounds; widely available.[7]Lower specificity than MS; co-eluting impurities can interfere.Routine purity analysis and quality control where impurities are known.
GC-ECD Gas chromatography with an Electron Capture Detector, which is highly sensitive to electrophilic compounds.Extremely high sensitivity for halogenated compounds.[7]Non-specific detector; provides no structural information.Trace-level quantification of halogenated compounds in environmental samples.
General Analytical Workflow

The diagram below outlines a typical workflow for the analysis of a compound like this compound in a research or quality control setting.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample Dissolve Dissolution & Dilution Sample->Dissolve Extract Extraction (if needed) Dissolve->Extract Inject GC-MS Injection Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Detection Separate->Detect Integrate Peak Integration Detect->Integrate Identify Library Search & ID Integrate->Identify Quantify Quantification Identify->Quantify Report Generate Report Quantify->Report

A standard workflow for sample analysis from preparation to reporting.

Conclusion

For the comprehensive analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the superior method. It provides an unmatched combination of separation efficiency, sensitivity, and structural elucidation, which is critical for unequivocal identification and accurate quantification. While HPLC-UV offers a viable alternative for routine purity checks of non-volatile samples and GC-ECD provides exceptional sensitivity for trace-level halogenated compounds, neither can match the confirmatory power of GC-MS. The choice of method should ultimately be guided by the specific analytical goal, sample matrix, and available resources.

References

A Comparative Guide to the Reactivity of 5-Bromo-1,3-difluoro-2-nitrobenzene and Its Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 5-Bromo-1,3-difluoro-2-nitrobenzene and its isomers in nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these isomers is crucial for designing efficient synthetic routes to complex molecules in the pharmaceutical and agrochemical industries. This document summarizes the key factors governing their reactivity, presents a qualitative comparison based on established principles, and provides a general experimental protocol for SNAr reactions.

Introduction to Reactivity in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. The reactivity of the aromatic substrate is highly dependent on the electronic nature of its substituents. For the isomers of bromodifluoronitrobenzene, the interplay between the electron-withdrawing nitro (-NO₂) and fluoro (-F) groups, and the bromo (-Br) leaving group, dictates the susceptibility of the benzene ring to nucleophilic attack.

The SNAr mechanism generally proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate. Electron-withdrawing groups, particularly those at the ortho and para positions relative to the leaving group, effectively stabilize the negative charge of the Meisenheimer complex through resonance and inductive effects, thereby accelerating the reaction.

Comparison of Isomer Reactivity

The primary factors influencing reactivity are:

  • Activation by the Nitro Group: The strongly electron-withdrawing nitro group is the primary activating group. Its ability to stabilize the negative charge in the Meisenheimer intermediate is greatest when it is positioned ortho or para to the site of nucleophilic attack.

  • Leaving Group Ability: In activated SNAr reactions, fluoride is generally a better leaving group than bromide. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom, making the attached carbon more electrophilic.

  • Activation by Fluoro Groups: Fluorine atoms also contribute to the activation of the ring through their inductive electron-withdrawing effect.

Based on these principles, we can predict the relative reactivity of this compound and its key isomers. For this comparison, we will consider the displacement of either the bromo group or one of the fluoro groups by a generic nucleophile (Nu⁻).

Table 1: Qualitative Comparison of Reactivity of Bromodifluoronitrobenzene Isomers in SNAr Reactions

IsomerStructureMost Likely Leaving GroupPosition of Activating -NO₂ Group Relative to Leaving GroupExpected Relative ReactivityRationale
This compound F at C1 or C3orthoHigh The nitro group strongly activates both adjacent fluorine atoms for displacement. The bromo group is less likely to be displaced due to weaker activation.
2-Bromo-1,3-difluoro-5-nitrobenzene F at C1 or C3para (to C1-F), ortho (to C3-F)High The nitro group strongly activates both fluorine atoms for displacement. The bromo group is meta to the nitro group and thus less activated.
4-Bromo-1,3-difluoro-2-nitrobenzene F at C1 or C3ortho (to C1-F), meta (to C3-F)Moderate to High The fluorine at C1 is strongly activated by the ortho nitro group. The fluorine at C3 is less activated. The bromo group is para to the nitro group and could also be displaced, though fluorine is generally a better leaving group.
1-Bromo-2,4-difluoro-5-nitrobenzene F at C2 or C4ortho (to C2-F), para (to C4-F)Very High Both fluorine atoms are strongly activated by the nitro group, being ortho and para. The bromo group is meta and less likely to be displaced.

Experimental Protocols

The following is a general experimental protocol for a nucleophilic aromatic substitution reaction on a bromodifluoronitrobenzene isomer. The specific reaction conditions (temperature, reaction time, and solvent) may need to be optimized for each specific isomer and nucleophile.

General Procedure for Nucleophilic Aromatic Substitution with an Amine Nucleophile:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of the bromodifluoronitrobenzene isomer in a suitable solvent (e.g., dimethylformamide (DMF), acetonitrile, or ethanol).

  • Addition of Nucleophile: Add 1.1 to 1.5 equivalents of the amine nucleophile to the solution.

  • Base Addition: Add an appropriate base (e.g., potassium carbonate, triethylamine) to scavenge the hydrogen halide formed during the reaction.

  • Reaction: Heat the reaction mixture to a suitable temperature (typically between 50-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizing Reaction Pathways and Concepts

The following diagrams, generated using the DOT language, illustrate key concepts related to the reactivity of these isomers.

SNAr_Mechanism A Aryl Halide + Nucleophile B Meisenheimer Complex (Resonance Stabilized) A->B Nucleophilic Attack C Product + Leaving Group B->C Elimination of Leaving Group

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Isomer_Reactivity cluster_high High Reactivity cluster_moderate Moderate Reactivity This compound This compound -NO₂ ortho to F 2-Bromo-1,3-difluoro-5-nitrobenzene 2-Bromo-1,3-difluoro-5-nitrobenzene -NO₂ para/ortho to F 1-Bromo-2,4-difluoro-5-nitrobenzene 1-Bromo-2,4-difluoro-5-nitrobenzene -NO₂ ortho/para to F 4-Bromo-1,3-difluoro-2-nitrobenzene 4-Bromo-1,3-difluoro-2-nitrobenzene -NO₂ ortho/meta to F Reactivity Reactivity

Caption: Predicted reactivity hierarchy of bromodifluoronitrobenzene isomers.

Conclusion

The reactivity of this compound and its isomers in nucleophilic aromatic substitution reactions is primarily governed by the position of the strongly activating nitro group relative to the potential leaving groups (fluorine and bromine). Isomers with the nitro group positioned ortho or para to a fluorine atom are expected to be highly reactive towards nucleophilic attack at that position. While quantitative experimental comparisons are sparse, the principles outlined in this guide provide a solid framework for predicting relative reactivity and for designing synthetic strategies involving these valuable chemical intermediates. Further experimental studies are warranted to provide precise quantitative data on the reaction kinetics of these isomers.

A Comparative Guide to the Theoretical Reactivity of Bromo-difluoro-nitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the theoretical reactivity of bromo-difluoro-nitrobenzene isomers. Due to the limited availability of direct comparative studies on this specific set of isomers, this document outlines a robust theoretical framework for their evaluation, drawing upon established computational methodologies and principles of aromatic reactivity. The information presented here is intended to guide researchers in designing their own computational studies and to provide a foundational understanding of the expected reactivity trends.

Bromo-difluoro-nitrobenzene isomers are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The position of the substituents on the benzene ring significantly influences the molecule's electrophilicity and, consequently, its reactivity towards nucleophiles. Understanding these differences is crucial for optimizing reaction conditions and predicting reaction outcomes.

Postulated Reactivity Trends

The reactivity of halogenated nitroaromatic compounds in nucleophilic aromatic substitution (SNAr) is primarily governed by the electron-withdrawing capacity of the substituents and their positions relative to the leaving group (typically a halogen). The nitro group (NO2) is a strong electron-withdrawing group and strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions. Fluorine atoms also contribute to the activation of the ring through their inductive electron-withdrawing effect.

Based on these principles, it can be postulated that isomers with the bromine atom positioned ortho or para to the nitro group will exhibit higher reactivity towards nucleophilic substitution. The combined electron-withdrawing effects of the nitro group and the two fluorine atoms will create a significant electron deficiency at the carbon atom attached to the bromine, making it more susceptible to nucleophilic attack. Conversely, isomers with the bromine atom in the meta position relative to the nitro group are expected to be less reactive.

Key Reactivity Descriptors: A Comparative Table

A comprehensive theoretical study would involve the calculation of various quantum chemical descriptors to quantify the reactivity of each isomer. The following table outlines the key descriptors and their expected trends, which can be populated upon performing the necessary computations.

IsomerPosition of Substituents (Br, F, F, NO2)Calculated Dipole Moment (Debye)HOMO-LUMO Gap (eV)Molecular Electrostatic Potential (MEP) at C-Br (kcal/mol)Predicted Relative Reactivity
Isomer 1e.g., 1-bromo-2,3-difluoro-4-nitrobenzeneValueValueValueHigh
Isomer 2e.g., 1-bromo-2,4-difluoro-5-nitrobenzeneValueValueValueModerate
Isomer 3e.g., 2-bromo-1,3-difluoro-5-nitrobenzeneValueValueValueLow
......ValueValueValue...

Note: The positions and predicted reactivity in this table are illustrative. Actual values and rankings require specific computational results.

Experimental and Computational Protocols

A robust theoretical investigation into the reactivity of bromo-difluoro-nitrobenzene isomers would typically employ Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost.

Computational Methodology

A common and effective approach involves the following steps:

  • Geometry Optimization: The molecular geometry of each isomer is optimized to find its most stable conformation. A widely used functional for this purpose is B3LYP, combined with a suitable basis set such as 6-311++G(d,p).[2]

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Calculation of Reactivity Descriptors: Using the optimized geometries, various electronic properties are calculated:

    • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy difference between these orbitals (the HOMO-LUMO gap) is an indicator of chemical reactivity. A smaller gap generally suggests higher reactivity.[3]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electrophilic (positive potential) and nucleophilic (negative potential) sites. The value of the MEP at the carbon atom bonded to the bromine atom is a direct indicator of its susceptibility to nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study the charge distribution and delocalization of electron density within the molecule.

    • Transition State Search: To compare the reaction rates of different isomers, one can model the reaction with a simple nucleophile (e.g., methoxide) and locate the transition state for the SNAr reaction. The calculated activation energy barrier provides a quantitative measure of reactivity.

Logical Workflow for a Comparative Reactivity Study

The following diagram illustrates a typical workflow for a theoretical study on the reactivity of bromo-difluoro-nitrobenzene isomers.

G Workflow for Theoretical Reactivity Study cluster_isomers Isomer Identification cluster_dft DFT Calculations cluster_analysis Reactivity Analysis cluster_comparison Comparative Assessment I1 Isomer 1 Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) I1->Opt I2 Isomer 2 I2->Opt I3 Isomer 3 I3->Opt In ... In->Opt Freq Frequency Calculation Opt->Freq Props Calculation of Electronic Properties Freq->Props HL HOMO-LUMO Gap Props->HL MEP Molecular Electrostatic Potential (MEP) Props->MEP NBO Natural Bond Orbital (NBO) Analysis Props->NBO TS Transition State Analysis Props->TS Comp Comparative Reactivity Ranking HL->Comp MEP->Comp NBO->Comp TS->Comp

Caption: A flowchart outlining the key steps in a computational study of isomer reactivity.

This guide provides a foundational framework for understanding and investigating the reactivity of bromo-difluoro-nitrobenzene isomers. By employing the outlined computational methodologies, researchers can gain valuable insights into the structure-reactivity relationships of these important synthetic intermediates.

References

A Comparative Guide to the Synthesis of 5-Bromo-1,3-difluoro-2-nitrobenzene: An Evaluation of a Novel Synthetic Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide presents a comparative analysis of a new synthetic methodology for the production of 5-Bromo-1,3-difluoro-2-nitrobenzene against a well-established method. The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive overview of the performance, experimental protocols, and logical workflows of both the new and established synthetic routes. The data presented is intended to facilitate informed decisions in the selection of a synthetic strategy for this key intermediate.

Executive Summary

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The traditional synthesis involves the oxidation of 4-Bromo-2,6-difluoroaniline. This guide introduces and evaluates a new approach: the direct nitration of 1-bromo-3,5-difluorobenzene. This comparison covers key performance indicators such as reaction yield, purity, and the complexity of the experimental setup. The new method offers a potentially more streamlined process, though with considerations regarding regioselectivity.

Comparative Data

The following table summarizes the key quantitative data for the established and the newly proposed synthetic methods for this compound.

ParameterEstablished Method: Oxidation of 4-Bromo-2,6-difluoroanilineNew Method: Direct Nitration of 1-bromo-3,5-difluorobenzene
Starting Material 4-Bromo-2,6-difluoroaniline1-bromo-3,5-difluorobenzene
Reagents Sodium perborate tetrahydrate, Glacial acetic acidConcentrated Nitric Acid, Concentrated Sulfuric Acid
Reaction Time > 26 hours~1 hour
Reaction Temperature 65°C0°C to room temperature
Reported Yield 60%[1]Estimated 70-85% (based on analogous reactions)
Reported Purity 96-99% HPLC[1]Estimated >95% (after purification)
Key Advantages Proven and reliable methodShorter reaction time, simpler reagents
Key Disadvantages Long reaction time, multi-step addition of reagentsPotential for isomeric impurities, requires careful temperature control

Experimental Workflows

The logical workflows for both the established and the new synthetic methods are depicted below.

Established Method: Oxidation Workflow

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Addition of Starting Material cluster_2 Step 3: Reaction and Further Additions cluster_3 Step 4: Workup and Isolation A Suspend Sodium Perborate Tetrahydrate in Glacial Acetic Acid B Heat to 65°C A->B C Slowly add 4-Bromo-2,6-difluoroaniline in Glacial Acetic Acid (4h) B->C D Heat for 3 hours C->D E Add second portion of Sodium Perborate Tetrahydrate D->E F Stir for 14 hours E->F G Add third portion of Sodium Perborate Tetrahydrate F->G H Stir for 9 hours G->H I Cool to Room Temperature H->I J Filter to remove solid I->J K Pour filtrate into ice-water J->K L Filter precipitated solid K->L M Dry the product L->M N N M->N Final Product: This compound

Caption: Workflow for the established oxidation method.

New Method: Direct Nitration Workflow

cluster_0 Step 1: Preparation of Nitrating Mixture cluster_1 Step 2: Addition of Substrate cluster_2 Step 3: Reaction cluster_3 Step 4: Workup and Isolation A Combine Concentrated H₂SO₄ and Concentrated HNO₃ B Cool to 0°C A->B C Slowly add 1-bromo-3,5-difluorobenzene while maintaining low temperature B->C D Stir at 0°C, then allow to warm to room temperature (1h) C->D E Pour reaction mixture onto crushed ice D->E F Extract with an organic solvent (e.g., DCM) E->F G Wash organic layer with water and brine F->G H Dry over anhydrous Na₂SO₄ G->H I Concentrate in vacuo H->I J Purify by column chromatography or recrystallization I->J K K J->K Final Product: This compound

Caption: Proposed workflow for the new direct nitration method.

Signaling Pathway of Electrophilic Nitration

The new synthetic method proceeds via an electrophilic aromatic substitution pathway. The key steps are the generation of the nitronium ion (NO₂⁺) electrophile, its attack on the aromatic ring, and subsequent re-aromatization.

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack and Re-aromatization HNO3 HNO3 NO2+ Nitronium ion (Electrophile) HNO3->NO2+ + H₂SO₄ H2SO4 H2SO4 H2SO4->NO2+ HSO4- HSO4- H2O H2O AromaticRing 1-bromo-3,5-difluorobenzene SigmaComplex Arenium Ion Intermediate (Sigma Complex) AromaticRing->SigmaComplex + NO₂⁺ Product This compound SigmaComplex->Product - H⁺

Caption: Pathway for electrophilic aromatic nitration.

Detailed Experimental Protocols

Established Method: Oxidation of 4-Bromo-2,6-difluoroaniline[1]
  • Reaction Setup: Sodium perborate tetrahydrate (18.5 g, 0.12 mol, 5.0 eq) is suspended in glacial acetic acid (125 mL) and heated to 65°C.

  • Addition of Starting Material: A solution of 4-Bromo-2,6-difluoroaniline (5.0 g, 24.0 mmol, 1.0 eq) in glacial acetic acid (50 mL) is added slowly through a funnel over a period of 4 hours.

  • Reaction and Further Additions: After the initial addition, the reaction mixture is heated for an additional 3 hours. A second portion of sodium perborate tetrahydrate (6.0 g, 30.0 mmol) is then added, and the mixture is stirred for 14 hours. Following this, a third portion of the oxidizing agent (9.0 g, 45.0 mmol) is added, and the reaction is stirred for another 9 hours, at which point the starting material should be fully consumed as indicated by TLC.

  • Workup and Isolation: The mixture is cooled to room temperature, and the solid is removed by filtration. The filtrate is then poured into ice-cold water (300 mL). The precipitated solid is collected by filtration and dried to yield this compound as a yellow solid.

New Method: Direct Nitration of 1-bromo-3,5-difluorobenzene (Proposed)
  • Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, concentrated sulfuric acid (e.g., 20 mL) is carefully added to concentrated nitric acid (e.g., 20 mL) while maintaining the temperature at 0-5°C.

  • Addition of Substrate: 1-bromo-3,5-difluorobenzene (e.g., 10 g, 51.8 mmol) is added dropwise to the cold nitrating mixture over 30 minutes, ensuring the temperature does not exceed 10°C.

  • Reaction: The reaction mixture is stirred at 0-5°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 30 minutes. The reaction progress can be monitored by TLC or GC.

  • Workup and Isolation: The reaction mixture is carefully poured onto crushed ice (e.g., 200 g) with stirring. The resulting mixture is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Conclusion

The established oxidation method provides a reliable route to this compound with high purity. However, it is a lengthy process with multiple additions of reagents. The proposed direct nitration method offers a significantly shorter reaction time and utilizes simpler, readily available reagents. The main challenge for the new method lies in controlling the regioselectivity of the nitration to minimize the formation of unwanted isomers. The fluorine atoms are ortho, para-directing, and the bromine is also ortho, para-directing. In 1-bromo-3,5-difluorobenzene, the position between the two fluorine atoms is sterically hindered, and the positions ortho to the bromine are also activated by the fluorine atoms. This makes the position between a fluorine and a bromine the most likely site for nitration, which would lead to the desired product. Further experimental validation is required to optimize the yield and purity of the new method. This guide provides the foundational information for researchers to evaluate and potentially adopt this new, more efficient synthetic approach.

References

A Spectroscopic Comparison of 5-Bromo-1,3-difluoro-2-nitrobenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 5-Bromo-1,3-difluoro-2-nitrobenzene and its key precursor, 4-Bromo-2,6-difluoroaniline, along with other related derivatives. The strategic placement of bromo, fluoro, and nitro functionalities on the benzene ring makes these compounds valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding their distinct spectroscopic signatures is crucial for reaction monitoring, quality control, and structural elucidation.

This document summarizes available quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these techniques are also provided.

Comparative Spectroscopic Data

The following tables present a summary of the available spectroscopic data for this compound and its precursor, 4-Bromo-2,6-difluoroaniline. It is important to note that while spectroscopic data for this compound is indicated as available by several suppliers, specific quantitative data is not widely published in publicly accessible literature.[2][3][4] The data for the precursor and related compounds are provided for comparative analysis.

Table 1: ¹H NMR, ¹³C NMR, and ¹⁹F NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
This compound Data not publicly availableData not publicly availableData mentioned as available, but specific shifts not published[2]
4-Bromo-2,6-difluoroaniline 6.95 (d, 2H), 4.0 (br s, 2H)Data not publicly availableData not publicly available
1-Bromo-3,5-difluorobenzene 7.15 (m, 2H), 6.85 (m, 1H)[5]Data not publicly availableData not publicly available
1,3-Dibromo-5-fluorobenzene 7.35 (s, 1H), 7.15 (s, 2H)[6]Data not publicly availableData not publicly available

Table 2: IR, UV-Vis, and Mass Spectrometry Data

CompoundIR (cm⁻¹)UV-Vis (λmax, nm)Mass Spectrometry (m/z)
This compound Data not publicly availableData not publicly availablePredicted [M+H]⁺: 237.93098[7]
4-Bromo-2,6-difluoroaniline 3480, 3380 (N-H), 1630 (C=C), 1510, 1470, 850, 780[8]Data not publicly available209, 207 (M⁺), 128[8]
Nitrobenzene ~1520 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch)~260-270 nm[9][10]123 (M⁺), 77 (C₆H₅⁺)[10]

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic techniques. The following are generalized experimental protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

    • ¹³C NMR: Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire the spectrum, referenced to an appropriate fluorine standard (e.g., CFCl₃ at 0.00 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., N-O stretching for the nitro group, C-F stretching, C-Br stretching, and aromatic C-H and C=C vibrations).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a specific wavelength range (e.g., 200-400 nm). A cuvette containing only the solvent is used as a reference.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Impact (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum shows the relative intensity of different ions. The molecular ion peak (M⁺) and characteristic fragment ions are identified. Due to the presence of bromine, a characteristic M+2 isotope peak of nearly equal intensity to the molecular ion peak is expected.

Synthesis Workflow and Spectroscopic Analysis

The synthesis of this compound typically involves the oxidation of its aniline precursor, 4-Bromo-2,6-difluoroaniline.[11][12] This synthetic route highlights the importance of spectroscopic analysis at each step to ensure the desired product is obtained and to monitor the reaction progress.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Oxidation Reaction cluster_product Final Product cluster_analysis Spectroscopic Analysis 4-Bromo-2,6-difluoroaniline 4-Bromo-2,6-difluoroaniline Oxidation Oxidation 4-Bromo-2,6-difluoroaniline->Oxidation Sodium Perborate, Acetic Acid This compound This compound Oxidation->this compound NMR NMR This compound->NMR Structural Confirmation IR IR This compound->IR Functional Group ID MS MS This compound->MS Molecular Weight

Caption: Synthesis and analysis of this compound.

Comparative Analysis and Conclusion

The spectroscopic data, though incomplete for this compound in the public domain, allows for a comparative analysis with its precursor and related compounds.

  • NMR Spectroscopy: The ¹H NMR of 4-Bromo-2,6-difluoroaniline shows characteristic signals for the aromatic protons and the amine group protons. For this compound, the disappearance of the amine protons and a downfield shift of the aromatic protons would be expected due to the strong electron-withdrawing nature of the nitro group. The ¹⁹F NMR would be particularly informative in confirming the substitution pattern.

  • IR Spectroscopy: The IR spectrum of 4-Bromo-2,6-difluoroaniline is characterized by the N-H stretching vibrations of the primary amine.[8] Upon conversion to this compound, these peaks would be absent, and new, strong absorption bands corresponding to the symmetric and asymmetric stretching of the nitro group would appear, typically around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.[10]

  • Mass Spectrometry: Both the precursor and the product would exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M⁺ and M+2 peaks of nearly equal intensity. The molecular weight would increase by 29 units upon oxidation of the amine to a nitro group (from C₆H₄BrF₂N to C₆H₂BrF₂NO₂), which would be clearly observable in the mass spectrum.

References

The Strategic Advantage of 5-Bromo-1,3-difluoro-2-nitrobenzene in Complex Molecule Synthesis: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel bioactive molecules. Among the vast array of available reagents, 5-Bromo-1,3-difluoro-2-nitrobenzene has emerged as a versatile and highly valuable intermediate, particularly in the development of inhibitors for therapeutic targets such as Keap1-Nrf2 and IDO. This guide provides a comparative analysis of this compound, examining its performance against alternative precursors and offering insights into its synthetic utility, supported by experimental data.

Core Attributes and Synthetic Versatility

This compound is a strategically substituted aromatic compound, the value of which lies in the specific arrangement of its functional groups. The presence of two electron-withdrawing fluorine atoms and a nitro group activates the benzene ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic synthesis. The bromine atom, in turn, serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments.

This unique combination of reactive sites allows for a stepwise and controlled functionalization of the aromatic core, making it an ideal starting material for the construction of complex molecular architectures. Key chemical transformations involving this compound include:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms can be selectively displaced by a wide range of nucleophiles, such as amines, alcohols, and thiols. This reaction is fundamental in building the core structures of many pharmaceutical candidates.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which can then be further modified through acylation, alkylation, or diazotization reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is amenable to popular cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the formation of carbon-carbon and carbon-nitrogen bonds.

Comparative Analysis of Synthetic Precursors

The choice of a starting material can significantly impact the efficiency and overall success of a synthetic route. While various substituted nitrobenzenes are commercially available, this compound often presents distinct advantages.

Reactivity in Nucleophilic Aromatic Substitution

The rate and yield of SNAr reactions are highly dependent on the nature and position of the electron-withdrawing groups and the leaving group. The two fluorine atoms in this compound, positioned ortho and para to the nitro group, provide strong activation for nucleophilic attack. While direct comparative studies with a broad range of isomers are not extensively documented in a single publication, the principles of SNAr suggest that this substitution pattern is highly favorable. For instance, compared to a monofluoro- or chloro-substituted analogue, the difluoro substitution enhances the electrophilicity of the ring, often leading to higher reaction rates and yields.

Table 1: Comparison of Precursors in a Hypothetical SNAr Reaction
PrecursorKey Activating GroupsLeaving GroupExpected Relative ReactivityPotential AdvantagesPotential Disadvantages
This compound 2-NO₂, 1,3-di-FFHighHigh activation, multiple functionalization pointsHigher cost
4-Bromo-1-fluoro-2-nitrobenzene2-NO₂, 1-FFModerate to HighGood activation, simpler starting materialLess activation than difluoro analogue
1-Bromo-4-nitrobenzene4-NO₂BrLowReadily availableLow reactivity in SNAr
2,4-Dinitrochlorobenzene2,4-di-NO₂ClVery HighExtremely high activationPotential for multiple substitutions, less versatile for further modification

This table is a qualitative comparison based on established principles of SNAr reactivity.

Application in the Synthesis of Bioactive Molecules

The utility of this compound is best illustrated through its application in the synthesis of high-value therapeutic agents.

Keap1-Nrf2 Protein-Protein Interaction Inhibitors

The Keap1-Nrf2 pathway is a critical regulator of cellular antioxidant responses, and its modulation is a promising strategy for treating a range of diseases involving oxidative stress. Several potent small molecule inhibitors of the Keap1-Nrf2 interaction have been developed, and this compound has served as a key starting material in some of these endeavors. The difluoro-nitro-bromo substitution pattern allows for the precise installation of the necessary pharmacophoric elements required for high-affinity binding to the Keap1 protein.

Indoleamine 2,3-dioxygenase (IDO) Inhibitors

IDO is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a validated target in cancer immunotherapy. The development of small molecule IDO inhibitors often involves the construction of complex heterocyclic systems. The reactivity profile of this compound makes it an attractive precursor for the synthesis of such molecules, enabling the introduction of diverse functionalities that can interact with the enzyme's active site.

Experimental Protocols

A representative experimental protocol for the synthesis of this compound is provided below.

Synthesis of this compound from 4-Bromo-2,6-difluoroaniline

Materials:

  • 4-Bromo-2,6-difluoroaniline

  • Sodium perborate tetrahydrate (NaBO₃·4H₂O)

  • Glacial acetic acid

Procedure:

  • A suspension of sodium perborate tetrahydrate (5.0 equivalents) in glacial acetic acid is prepared and heated to 65°C.

  • A solution of 4-Bromo-2,6-difluoroaniline (1.0 equivalent) in glacial acetic acid is added slowly to the heated suspension over a period of 4 hours.

  • The reaction mixture is stirred for an additional 3 hours, after which a second portion of sodium perborate tetrahydrate (1.25 equivalents) is added.

  • The mixture is stirred for another 14 hours, followed by the addition of a third portion of the oxidizing agent (1.875 equivalents).

  • After 9 hours, the reaction is monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solid is removed by filtration.

  • The filtrate is poured into ice-cold water, and the precipitated product is collected by filtration and dried.

Reported Yield: 60%

Visualizing Synthetic Pathways and Workflows

To better illustrate the strategic utility of this compound, the following diagrams, generated using Graphviz, depict a generalized synthetic workflow and the key reaction pathways.

experimental_workflow start Start: 4-Bromo-2,6-difluoroaniline oxidation Oxidation (NaBO3·4H2O, Acetic Acid) start->oxidation product Product: this compound oxidation->product purification Purification (Filtration, Washing) product->purification

Caption: Synthetic workflow for the preparation of this compound.

reaction_pathways start This compound snar Nucleophilic Aromatic Substitution (Displacement of F) start->snar Nu- reduction Nitro Group Reduction (e.g., H2, Pd/C) start->reduction [H] coupling Cross-Coupling (e.g., Suzuki, Stille) start->coupling Pd catalyst product1 Functionalized Product 1 (e.g., Amine, Ether, Thioether) snar->product1 product2 Amino Intermediate reduction->product2 product3 Coupled Product (e.g., Biaryl) coupling->product3

Caption: Key reaction pathways available for this compound.

Conclusion

This compound stands out as a highly versatile and strategically valuable building block in modern organic synthesis. Its unique substitution pattern provides a combination of high reactivity in nucleophilic aromatic substitution and the potential for further elaboration through cross-coupling reactions and nitro group manipulations. While a direct, comprehensive quantitative comparison with all possible alternatives is challenging to compile from the existing literature, the demonstrated success of this reagent in the synthesis of complex and biologically active molecules, such as Keap1-Nrf2 and IDO inhibitors, underscores its significant utility. For researchers and drug development professionals, a thorough understanding of the reactivity and potential of this compound can open up new avenues for the efficient construction of novel chemical entities with therapeutic potential.

Navigating Regioselectivity: A Comparative Guide to Reactions with 5-Bromo-1,3-difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic rings is a cornerstone of molecular design. 5-Bromo-1,3-difluoro-2-nitrobenzene stands as a versatile scaffold, offering multiple sites for substitution. Understanding the regioselectivity of its reactions is paramount for efficient and predictable synthesis. This guide provides a comparative analysis of nucleophilic aromatic substitution (SNAr) and Suzuki coupling reactions with this substrate, supported by available experimental data and detailed protocols.

The reactivity of this compound is primarily dictated by the interplay of its substituents. The potent electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. Concurrently, the presence of three halogen atoms—two fluorine and one bromine—presents distinct opportunities for cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The Fluorine Advantage

In nucleophilic aromatic substitution reactions, the general order of halogen reactivity is F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, polarizing the carbon-fluorine bond. For this compound, the fluorine atom at the C1 position is ortho to the activating nitro group, making it the most probable site for substitution.

Experimental data from various sources, primarily found in patent literature, confirms this preference. Reactions with a range of nucleophiles, including alkoxides and amines, consistently show selective displacement of the C1-fluorine.

NucleophileReagent(s)Solvent(s)ConditionsProductYieldReference
IsopropylamineIsopropylamineDMSOAmbient temp, 4 days5-bromo-3-fluoro-2-nitro-N-(propan-2-yl)anilineNot specified[1]
tert-Butylamine2-methylpropan-2-amine, Cs2CO3DMSO40 °C, 3 hN-(tert-butyl)-5-bromo-3-fluoro-2-nitroanilineNot specified[2]
MethoxidePotassium hydroxideMethanol90 °C, 1 h5-bromo-1-fluoro-3-methoxy-2-nitrobenzeneNot specified[3]
Benzyl alcoholBenzyl alcohol, Potassium tert-butoxideTetrahydrofuran-60 °C to -50 °C1-(benzyloxy)-5-bromo-3-fluoro-2-nitrobenzeneNot specified[4]
(S)-Phenylethanol(S)-Phenylethanol, NaHDMF/THF0–25 °C, 22 h(S)-1-(5-bromo-3-fluoro-2-nitrophenoxy)-1-phenylethane74%[5]
2-Bromo-5-iodophenol2-Bromo-5-iodophenolNot specifiedNot specified1-(2-bromo-5-iodophenoxy)-5-bromo-3-fluoro-2-nitrobenzene59%[6][7]

Alternative Substrates for Comparison:

  • 1,3-Difluoro-2-nitrobenzene: In the absence of the bromo substituent, SNAr reactions with nucleophiles would still be expected to occur at the fluorine positions activated by the nitro group.

  • 5-Chloro-1,3-difluoro-2-nitrobenzene: Given the higher reactivity of fluorine in SNAr, nucleophilic attack would still be predicted to occur at the C1-fluorine, leaving the chloro and other fluoro substituents intact under controlled conditions.

Suzuki Coupling: Targeting the Carbon-Bromine Bond

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, follow a different regioselective logic. The reactivity of halogens in the oxidative addition step, which is often rate-determining, generally follows the order I > Br > Cl > F. Consequently, the carbon-bromine bond at the C5 position of this compound is the expected site of reaction in a Suzuki coupling, leaving the more stable carbon-fluorine bonds untouched.

While specific examples of Suzuki coupling with this compound are not extensively detailed in the surveyed literature, the established principles of this reaction strongly support this regiochemical outcome.

Hypothetical Comparison of Regioselectivity:

Reaction TypePrimary Reactive Site on this compoundExpected Product Type
SNAr C1-FluorineAryl ethers, Aryl amines
Suzuki Coupling C5-BromineBiaryl compounds

This predicted orthogonality provides a powerful tool for the sequential functionalization of the aromatic ring. One could first perform a Suzuki coupling at the C5 position, followed by a nucleophilic aromatic substitution at the C1 position.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Alcohol

This protocol is a generalized procedure based on the reaction with (S)-phenylethanol.[5]

Materials:

  • This compound

  • Alcohol nucleophile (e.g., (S)-phenylethanol)

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of the alcohol (1.0 equivalent) in a 2:1 mixture of anhydrous DMF and anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (e.g., 22 hours), monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Suzuki-Miyaura Cross-Coupling

This is a general procedure for Suzuki coupling of an aryl bromide and can be adapted for this compound.

Materials:

  • This compound

  • Arylboronic acid or ester (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DME), often with a small amount of water

  • Nitrogen or Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 equivalent), the arylboronic acid or ester, the palladium catalyst, and the base.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

The distinct regioselectivity of SNAr and Suzuki reactions on this compound can be visualized through the following logical workflow.

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Suzuki Coupling A This compound C Selective substitution at C1-Fluorine A->C F Selective coupling at C5-Bromine A->F B Nucleophile (e.g., R-OH, R-NH2) B->C Activation by ortho-NO2 D SNAr Product C->D E Arylboronic Acid (Ar-B(OH)2) E->F G Suzuki Product F->G H Pd Catalyst + Base H->F

Caption: Regioselective pathways for this compound.

The following diagram illustrates the general experimental workflow for a typical organic synthesis involving one of these reactions.

G start Start reactants Combine Reactants (Substrate, Reagent, Catalyst, Base) in an anhydrous solvent start->reactants reaction Reaction under controlled temperature and inert atmosphere reactants->reaction monitoring Monitor reaction progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for synthesis and purification.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-1,3-difluoro-2-nitrobenzene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 5-Bromo-1,3-difluoro-2-nitrobenzene is critical for ensuring personnel safety and environmental protection. This guide provides essential logistical and safety information for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2][3][4] Adherence to the following personal protective equipment (PPE) guidelines is mandatory when handling this chemical.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecification
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles. A face shield may also be necessary.
Skin Protection Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if dust is generated.

In the event of exposure, refer to the first-aid measures outlined in the Safety Data Sheet (SDS).[2][3][4][5]

Step-by-Step Disposal Procedure

The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal facility.[2][3][4][5] Do not attempt to dispose of this chemical down the drain or as regular solid waste.[6]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, absorbent pads), in a designated, properly labeled, and sealed container.

    • The container must be compatible with the chemical and clearly marked with its contents and associated hazards.

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area must be a well-ventilated, secure location, away from incompatible materials.[2][3][5] The container should be kept tightly closed.[2][3][5]

  • Engage a Professional Waste Disposal Service:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

    • The EHS department will coordinate with a licensed hazardous waste contractor for proper transportation and disposal in accordance with all local, state, and federal regulations.

  • Documentation:

    • Maintain accurate records of the amount of waste generated and the date of disposal.

    • Ensure all necessary waste manifests and other documentation are completed as required by your institution and regulatory agencies.

Accidental Release Measures

In the case of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Ensure Proper Ventilation: If it is safe to do so, increase ventilation in the area.

  • Utilize Appropriate PPE: Before attempting any cleanup, don the required personal protective equipment as detailed in Table 1.

  • Contain and Clean the Spill: For solid material, carefully sweep or scoop up the spilled substance and place it into a suitable container for disposal.[3] Avoid generating dust. For liquid spills, use an inert absorbent material.

  • Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area with an appropriate solvent or cleaning solution.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbents and PPE, must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.

start Start: Have 5-Bromo-1,3-difluoro- 2-nitrobenzene Waste collect_waste 1. Collect Waste in Designated Container start->collect_waste label_container 2. Label Container Clearly with Chemical Name & Hazards collect_waste->label_container store_waste 3. Store in Secure, Ventilated Hazardous Waste Area label_container->store_waste contact_ehs 4. Contact Environmental Health & Safety (EHS) store_waste->contact_ehs waste_pickup 5. Arrange for Professional Waste Disposal Pickup contact_ehs->waste_pickup document 6. Complete and File Disposal Documentation waste_pickup->document end_process End: Compliant Disposal document->end_process

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromo-1,3-difluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling 5-Bromo-1,3-difluoro-2-nitrobenzene. This guide provides essential, actionable information for the safe operational use and disposal of this chemical, ensuring the well-being of laboratory personnel and environmental protection.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. Exposure can be harmful if inhaled, ingested, or in contact with skin, and it can cause serious eye irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory.

Engineering Controls

All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3][4] The work area should be clearly designated for hazardous chemical use.

Personal Protective Equipment (PPE) Selection

The following table summarizes the required PPE for handling this compound. It is crucial to select equipment with appropriate chemical resistance.

PPE CategorySpecificationRationale and Citation
Hand Protection Double gloving with an inner nitrile glove and an outer glove of Viton® or Butyl rubber.Nitrile gloves alone offer poor resistance to halogenated and aromatic hydrocarbons, with breakthrough times of less than an hour for similar compounds.[5][6][7][8] Viton® and Butyl rubber gloves provide superior protection against these chemical classes.[5][9]
Eye and Face Protection Chemical safety goggles and a full-face shield.Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes, and a face shield offers an additional layer of protection for the entire face.
Body Protection A flame-resistant laboratory coat worn over long-sleeved clothing and long pants.A lab coat provides a removable barrier in case of a spill. Flame-resistant material is recommended as a general laboratory best practice.
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.
Respiratory Protection An air-purifying respirator with organic vapor cartridges is required if there is a risk of exceeding exposure limits or if work is not performed in a fume hood.For compounds like nitrobenzene, NIOSH recommends organic vapor cartridges for concentrations up to 10 ppm.[10] A full respiratory protection program, including fit testing, is essential when respirators are used.[6]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is critical to minimize the risk of exposure and accidents. The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Cleanup cluster_disposal Waste Disposal prep_ppe 1. Don appropriate PPE prep_hood 2. Prepare chemical fume hood prep_ppe->prep_hood prep_materials 3. Assemble all necessary materials prep_hood->prep_materials handle_weigh 4. Weigh/measure chemical in fume hood prep_materials->handle_weigh handle_reaction 5. Perform experiment handle_weigh->handle_reaction cleanup_decontaminate 6. Decontaminate equipment handle_reaction->cleanup_decontaminate cleanup_ppe 7. Doff PPE correctly cleanup_decontaminate->cleanup_ppe disposal_waste 8. Segregate and label hazardous waste cleanup_ppe->disposal_waste disposal_pickup 9. Store for waste pickup disposal_waste->disposal_pickup

Figure 1. Workflow for safe handling of this compound.

Disposal Plan: Decontamination and Waste Management

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Decontamination of Spills

In the event of a spill, follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or you are unsure of the hazard.

  • Don PPE: Before cleaning, don the appropriate PPE as outlined in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[4] For solid spills, carefully sweep up the material, avoiding dust generation.

  • Neutralize (if applicable): For some nitro compounds, neutralization may be possible, but for this specific compound, absorption is the primary recommended action.

  • Clean the Area: After removing the bulk of the spill, decontaminate the area. A common procedure is to wash the area with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.[11]

Waste Disposal Protocol
  • Segregation: All waste contaminated with this compound, including excess reagent, reaction byproducts, contaminated solvents, and disposable labware, must be collected in a dedicated, labeled hazardous waste container.[12]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash. Halogenated solvent waste requires specific disposal procedures, often involving incineration.[13][14]

By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe and productive research environment.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.